Methyl 5-Formyl-2-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKWVPNWHOCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559395 | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41489-76-3 | |
| Record name | Benzoic acid, 5-formyl-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41489-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-2-hydroxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90559395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Formylsalicylate | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-Formyl-2-hydroxybenzoate, a key organic intermediate, holds significant importance in the realms of pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, and safety protocols. With its unique trifunctional molecular architecture, featuring a salicylate backbone with an aldehyde group, this compound serves as a versatile building block for the construction of complex bioactive molecules and novel chemical entities. This document aims to be an essential resource for professionals in drug discovery and organic synthesis, offering detailed experimental insights and practical data.
Chemical Identity and Physicochemical Properties
This compound, also known as Methyl 5-formylsalicylate, is a trifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a methyl ester, and a formyl (aldehyde) group.
CAS Number: 41489-76-3[1]
Molecular Formula: C₉H₈O₄[1]
Molecular Weight: 180.16 g/mol [1]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 79.0 to 83.0 °C | [2] |
| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 118.2 °C | [2] |
| Refractive Index (Predicted) | 1.594 | [2] |
Synthesis of this compound
The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid).
Synthesis via Fischer Esterification
This classical method involves the acid-catalyzed reaction of 5-Formyl-2-hydroxybenzoic acid with methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.
Figure 1: Synthesis of this compound via Fischer Esterification.
Experimental Protocol:
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Formyl-2-hydroxybenzoic acid (1 equivalent).
-
Addition of Reagents: Add an excess of methanol to the flask, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: The reaction mixture is heated to reflux and stirred for a period of time, typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are outlined below, providing a reference for researchers to verify the identity and purity of their synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbons of the ester and aldehyde, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the hydroxyl (O-H), aldehyde (C-H and C=O), and ester (C=O and C-O) functionalities. The presence of a broad O-H stretching band, a sharp C=O stretching band for the aldehyde, and another distinct C=O stretching band for the ester would be indicative of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 180.16 g/mol would be expected.
Reactivity and Applications in Synthesis
This compound is a valuable intermediate in organic synthesis due to its three distinct functional groups, which can be selectively manipulated.
Figure 2: Reactivity of this compound.
Role in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of bioactive molecules, and its functional groups provide handles for further chemical modifications to optimize pharmacological properties. While specific drug synthesis pathways directly from this intermediate are proprietary and less commonly published, its utility is evident in the synthesis of complex heterocyclic systems and substituted aromatic compounds investigated in medicinal chemistry. For instance, salicylaldehyde derivatives are known to be precursors for compounds with anti-inflammatory and antimicrobial activities.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a respirator may be necessary.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and diverse reactivity make it an important tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, empowering scientists to utilize it effectively and safely in their synthetic endeavors.
References
An In-Depth Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Methyl 5-Formyl-2-hydroxybenzoate, also known as Methyl 5-formylsalicylate, is a multifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature—possessing a phenolic hydroxyl group, a methyl ester, and an aromatic aldehyde—makes it a versatile synthon, or building block, for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and purification. Particular emphasis is placed on its emerging role as a key intermediate in the development of novel therapeutics, most notably as a precursor for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, a target class for anti-diabetic and anti-obesity agents. While the compound is commercially available, detailed public-domain spectroscopic characterization data is limited. This guide addresses this gap by providing a predicted spectroscopic analysis based on established principles and data from closely related analogs, thereby offering researchers a robust framework for its identification and use.
Molecular Identity and Physicochemical Properties
This compound is a derivative of salicylic acid, featuring a formyl group (-CHO) at the C5 position of the benzene ring. This substitution pattern is crucial for its utility in medicinal chemistry.
Molecular Structure
The structure combines a salicylate core, known for its biological activity, with a reactive aldehyde group suitable for a wide range of chemical transformations.
Caption: 2D Structure of this compound.
Physicochemical Data
The compound's properties are summarized in the table below. It is a solid at room temperature, with solubility in common organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 41489-76-3 | [1] |
| Appearance | Solid | |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Boiling Point | 294.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [1] |
| Synonyms | Methyl 5-formylsalicylate | [1] |
Synthesis and Purification
The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-Formyl-2-hydroxybenzoic acid. This reaction is a classic example of a Fischer esterification.
Synthetic Rationale and Mechanism
The Fischer esterification is an equilibrium-controlled process. The reaction is driven forward by using a large excess of the alcohol (methanol), which also serves as the solvent, and by the catalytic action of a strong acid like sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product. The reversibility of the reaction necessitates strategies to shift the equilibrium towards the product, typically by using excess alcohol or removing water as it is formed.
Experimental Protocol: Fischer Esterification
This protocol is based on established procedures for this transformation.[2]
Materials:
-
5-Formyl-2-hydroxybenzoic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-Formyl-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Workflow for the synthesis and purification of the target compound.
Purification Strategy
The crude product often contains unreacted starting material and side products. Purification is essential and can be achieved by two primary methods, often guided by protocols for analogous compounds.
-
Column Chromatography: This is a highly effective method for separating the product from impurities. A typical stationary phase is silica gel, with an eluent system of n-hexane and ethyl acetate. A gradient from a low to a higher polarity (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the ethyl acetate proportion) is effective.[3]
-
Recrystallization: For material that is already relatively pure, recrystallization is an excellent final purification step. Given the compound's structure, a two-solvent system is often effective. One might dissolve the crude solid in a minimum amount of a good solvent (like hot ethyl acetate or acetone) and then slowly add a poor solvent (like hexane or diisopropyl ether) until turbidity is observed, followed by slow cooling to induce crystallization.[3]
Chemical Reactivity and Synthetic Potential
The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which allows for selective chemical modifications.
-
Aldehyde Group: The formyl group is the most reactive electrophilic site. It readily undergoes nucleophilic addition reactions, making it a handle for chain extension and heterocycle formation. Key reactions include:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively. This is a cornerstone of its use in building complex heterocyclic scaffolds.
-
-
Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated with a suitable base. It can act as a nucleophile in Williamson ether synthesis or be acylated to form esters. Its presence is also key for intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity.
-
Methyl Ester Group: The ester is the least reactive of the three groups toward nucleophiles. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Its relative stability allows chemists to perform selective reactions at the aldehyde or phenol positions while leaving the ester intact.
Chemoselectivity in Action: The differential reactivity is critical in multi-step syntheses. For instance, the aldehyde can be selectively reacted with a hydrazine to form a hydrazone without affecting the ester or phenol groups under neutral or mildly acidic conditions. This specific transformation is a key step in the synthesis of certain thiazole-based PTP1B inhibitors, where the analogous methyl 5-acetyl-2-hydroxybenzoate is used to build the core drug scaffold.[4] This demonstrates the aldehyde's utility as a primary reaction site.
Application in Drug Discovery: A Precursor for PTP1B Inhibitors
A significant application for this molecular scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B).
Rationale: The PTP1B Target
PTP1B is a crucial negative regulator of the insulin and leptin signaling pathways.[5] By dephosphorylating the activated insulin receptor, PTP1B effectively "turns down" the insulin signal. In individuals with type 2 diabetes and obesity, PTP1B activity is often elevated, contributing to insulin resistance. Therefore, inhibiting PTP1B is a validated therapeutic strategy to enhance insulin sensitivity and treat these metabolic disorders.[5][6][7]
Synthetic Utility
This compound and its analogs serve as ideal starting points for PTP1B inhibitors. The salicylate core can mimic the phosphotyrosine residue of the natural substrate, while the formyl group provides a reactive handle to build out the rest of the molecule to achieve potency and selectivity.
For example, the closely related intermediate, Methyl 5-formyl-2-methoxybenzoate, is a documented precursor in the synthesis of Eluxadoline , a drug for irritable bowel syndrome, and is also used to create PTP1B inhibitors.[1][8] Furthermore, a recent study detailed the synthesis of potent thiazole-based PTP1B inhibitors starting from methyl 5-acetyl-2-hydroxybenzoate.[4] In that synthesis, the ketone (analogous to our aldehyde) is condensed with a thiosemicarbazide derivative to form the core heterocyclic structure. This highlights a direct and powerful application of the reactivity of the C5-carbonyl group on the salicylate scaffold for constructing bioactive molecules.
Caption: General synthetic pathway from the title compound to drug candidates.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~11.0 ppm (s, 1H): Phenolic proton (-OH). The strong downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl.
-
δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.2 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6. It appears as a doublet due to coupling with the C4 proton.
-
δ ~8.0 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4. It appears as a doublet of doublets due to coupling with both the C3 and C6 protons.
-
δ ~7.1 ppm (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3. It appears as a doublet due to coupling with the C4 proton.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~191 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~169 ppm: Ester carbonyl carbon (C=O).
-
δ ~162 ppm: C2 (aromatic carbon attached to -OH).
-
δ ~138 ppm: C4 (aromatic CH).
-
δ ~135 ppm: C6 (aromatic CH).
-
δ ~130 ppm: C5 (aromatic carbon attached to -CHO).
-
δ ~119 ppm: C3 (aromatic CH).
-
δ ~115 ppm: C1 (aromatic carbon attached to the ester).
-
δ ~53 ppm: Methyl ester carbon (-OCH₃).
Infrared (IR) Spectroscopy
-
~3200 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded phenol.
-
~2850, 2750 cm⁻¹: C-H stretches of the aldehyde.
-
~1700 cm⁻¹ (strong): C=O stretch of the aldehyde.
-
~1680 cm⁻¹ (strong): C=O stretch of the ester, shifted to a lower wavenumber due to hydrogen bonding with the phenolic proton.
-
~1600-1450 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250, 1150 cm⁻¹: C-O stretches of the ester and phenol groups.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
|
| H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from commercial supplier safety data sheets.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 41489-76-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized acetophenones as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
A Technical Guide to Methyl 5-Formyl-2-hydroxybenzoate: Synthesis, Properties, and Applications
Introduction
Methyl 5-Formyl-2-hydroxybenzoate, a multifunctional aromatic compound, stands as a significant intermediate in the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring hydroxyl, formyl, and methyl ester groups on a benzene ring, provides a versatile platform for constructing more complex molecular entities. This guide offers an in-depth exploration of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, established synthesis protocols with mechanistic insights, key applications, and essential safety protocols, providing a comprehensive resource for its practical application in the laboratory.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to scientific research. This compound is known by several names across chemical literature and commercial suppliers.
The officially recognized IUPAC name for this compound is This compound .[1][2]
Common synonyms include:
-
Methyl 5-formylsalicylate[1]
-
5-Formyl-2-hydroxybenzoic acid methyl ester[1]
-
Benzoic acid, 5-formyl-2-hydroxy-, methyl ester[1]
A summary of its key identifiers is presented below for unambiguous reference.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 41489-76-3 | [1][4][5] |
| Molecular Formula | C₉H₈O₄ | [1][5] |
| Molecular Weight | 180.16 g/mol | [1][5] |
| IUPAC Name | This compound | [1][2] |
| InChI | InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 | [1][2] |
| InChIKey | XJKWVPNWHOCFBR-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C=O)O |[1] |
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. This compound is typically supplied as a solid.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 79.0 to 83.0 °C | [5] |
| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [5] |
| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [5] |
| Flash Point | 118.2 °C | [5] |
| Storage Temperature | Inert atmosphere, room temperature |[2] |
Synthesis Protocol and Mechanistic Rationale
This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 5-formylsalicylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis for its efficiency and simplicity.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established synthesis methods.[4]
Materials:
-
5-Formyl-2-hydroxybenzoic acid (5-formylsalicylic acid)
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-formyl-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid. A reported synthesis following a similar procedure achieved a 99% yield.[4]
Causality and Mechanistic Insight
The choice of an acid catalyst, typically H₂SO₄, is critical. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation makes the carbonyl carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol. The excess of methanol serves both as the reactant and the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous work-up and neutralization step is essential to remove the acid catalyst and any unreacted carboxylic acid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate in organic synthesis.[5] Its utility stems from the orthogonal reactivity of its three functional groups.
-
Aldehyde Group: This is the most reactive site, readily participating in reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation reactions with amines to form Schiff bases (imines).
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its directing effect also influences further electrophilic aromatic substitution reactions.
-
Methyl Ester Group: The ester can be hydrolyzed back to a carboxylic acid or converted to an amide through reaction with amines.
This trifunctional nature makes it a strategic precursor for synthesizing complex heterocyclic scaffolds and other substituted aromatic compounds. While direct applications of this specific molecule in marketed drugs are not prominent, analogous formyl- and hydroxyl-substituted benzoates are key building blocks in medicinal chemistry.[6][7] For instance, methyl 2-formylbenzoate is a known precursor for compounds with a wide range of pharmacological activities, including antifungal and anticancer properties.[6][7] The strategic placement of functional groups in this compound allows chemists to build molecular complexity in a controlled, stepwise manner, which is a core principle in the synthesis of novel therapeutic agents.
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety. This compound is classified as an irritant.
Table 3: GHS Hazard Classification
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9][11]
-
Spills: Avoid generating dust. Sweep up spilled solid material carefully and place it in a suitable container for disposal.[10]
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[8][11]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[10][11]
Conclusion
This compound is a functionally rich aromatic compound whose value lies in its potential as a versatile synthetic intermediate. A solid understanding of its properties, synthesis via Fischer esterification, and the distinct reactivity of its functional groups enables researchers to strategically incorporate it into synthetic pathways for novel and complex molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this compound in their research and development endeavors.
References
- 1. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41489-76-3 [sigmaaldrich.com]
- 3. Methyl 5-Formylsalicylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 41489-76-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. WERCS Studio - Application Error [hallstar-sds.thewercs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 5-Formyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-Formyl-2-hydroxybenzoate, a compound of significant interest in organic synthesis and medicinal chemistry. As a key building block, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This document moves beyond a mere presentation of data, offering insights into the experimental rationale and a detailed interpretation of the spectral features, grounded in fundamental principles of spectroscopy.
Introduction
This compound (also known as Methyl 5-formylsalicylate) possesses a unique arrangement of functional groups—a hydroxyl, a formyl, and a methyl ester on a benzene ring—that give rise to a distinct spectroscopic fingerprint.[1][2][3][4] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for predicting its reactivity in chemical transformations. This guide will dissect each of these spectroscopic techniques, providing a comprehensive understanding of the molecule's structure and electronic properties.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is essential before delving into the spectroscopic data. The interplay of the electron-withdrawing formyl and methyl ester groups with the electron-donating hydroxyl group significantly influences the electronic environment of the aromatic ring, which is directly reflected in the spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl ester protons, the formyl proton, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | -OH |
| ~9.8 | Singlet | 1H | -CHO |
| ~8.2 | Doublet | 1H | Ar-H |
| ~8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Interpretation:
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11-12 ppm). This is due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group, which deshields the proton.
-
Formyl Proton (-CHO): The aldehyde proton is also highly deshielded and will appear as a sharp singlet in the downfield region (~9.8 ppm).
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the aromatic region (7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The proton ortho to the formyl group and meta to the hydroxyl group is expected to be the most downfield. The coupling constants (J-values) between adjacent protons will be crucial for definitive assignment.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region (~3.9 ppm), characteristic of methyl esters.
Caption: Predicted ¹H NMR chemical shift correlations.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | -CHO |
| ~170 | -C=O (ester) |
| ~160 | C-OH |
| ~140 | C-CHO |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~118 | Ar-C |
| ~52 | -OCH₃ |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.[5]
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl (~190 ppm) is typically further downfield than the ester carbonyl (~170 ppm).
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 110-165 ppm. The carbon attached to the hydroxyl group will be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen. The carbon attached to the formyl group will also be significantly downfield.
-
Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield position (~52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: The spectrum of the sample is then recorded.
IR Spectral Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-2800 | Broad, Strong | O-H stretch | Phenolic -OH (intramolecular H-bonded) |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2950, ~2850 | Medium | C-H stretch | Aldehydic C-H |
| ~1720 | Strong, Sharp | C=O stretch | Ester C=O |
| ~1680 | Strong, Sharp | C=O stretch | Aldehyde C=O |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester C-O |
| ~1150 | Strong | C-O stretch | Phenolic C-O |
Note: These are predicted values based on the analysis of similar structures.[6][7][8][9]
Interpretation:
-
O-H Stretch: A very broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an intramolecularly hydrogen-bonded hydroxyl group, as expected in this molecule.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will show two weak to medium bands around 2950 and 2850 cm⁻¹.
-
C=O Stretches: Two distinct and strong carbonyl stretching bands will be observed. The ester carbonyl will absorb at a higher frequency (~1720 cm⁻¹) compared to the aldehyde carbonyl (~1680 cm⁻¹), which is conjugated with the aromatic ring.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretches: Strong bands in the fingerprint region corresponding to the C-O stretching of the ester and the phenolic hydroxyl group will be present.
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam.
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Data and Interpretation
The mass spectrum of this compound (Molecular Weight: 180.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[1][10]
| m/z | Proposed Fragment Ion | Neutral Loss |
| 180 | [M]⁺˙ | - |
| 151 | [M - CHO]⁺ | CHO |
| 149 | [M - OCH₃]⁺ | OCH₃ |
| 121 | [M - COOCH₃]⁺ | COOCH₃ |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.[11][12][13]
Interpretation:
-
Molecular Ion (M⁺˙): A peak at m/z 180 will correspond to the intact molecule with one electron removed. The intensity of this peak can vary.
-
Key Fragmentations:
-
Loss of the formyl radical (CHO): A peak at m/z 151 would result from the cleavage of the C-CHO bond.
-
Loss of the methoxy radical (OCH₃): A peak at m/z 149 would arise from the cleavage of the O-CH₃ bond of the ester.
-
Loss of the carbomethoxy radical (COOCH₃): A peak at m/z 121 would be due to the loss of the entire ester functional group.
-
The relative abundances of these fragment ions provide insights into the stability of the resulting cations and the relative strengths of the chemical bonds.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The characteristic chemical shifts and coupling constants in NMR, the specific vibrational frequencies in IR, and the distinct fragmentation pattern in MS collectively serve as a robust analytical toolkit for researchers. This guide provides the foundational knowledge and interpretive framework necessary for the confident identification and utilization of this important chemical entity in scientific endeavors.
References
- 1. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl 5-Formylsalicylate | 41489-76-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. usbio.net [usbio.net]
- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chembk.com [chembk.com]
- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-Formyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-Formyl-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established principles of physical and organic chemistry to predict its behavior. Furthermore, this guide presents detailed, field-proven methodologies for researchers to determine the solubility and stability profiles of this compound in their own laboratories. Adherence to these protocols will ensure the generation of robust and reliable data, crucial for advancing drug development and manufacturing processes.
Introduction
This compound (MFHB), also known as Methyl 5-formylsalicylate, is a bifunctional organic molecule featuring a methyl ester, a hydroxyl group, and a formyl group attached to a benzene ring.[3][4] Its chemical structure makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The purity, solubility, and stability of MFHB are critical parameters that influence reaction kinetics, formulation development, and the overall quality of the final active pharmaceutical ingredient (API). Understanding these properties is paramount for process optimization, ensuring product efficacy, and meeting regulatory standards.
This guide is structured to provide both theoretical insights and practical, actionable protocols. It is designed to empower researchers to confidently assess the physicochemical properties of MFHB.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of MFHB is presented below. This information is foundational for designing and interpreting the subsequent solubility and stability studies.
| Property | Value | Source |
| CAS Number | 41489-76-3 | [1][5] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystalline solid | [3][6] |
| Melting Point | 79.0 to 83.0 °C | [1][3] |
| IUPAC Name | This compound | [4] |
Solubility Profile: Predictions and Experimental Protocol
The solubility of an API or intermediate is a critical factor in its handling, formulation, and bioavailability. Based on its chemical structure, which contains both polar (hydroxyl, formyl, ester) and non-polar (benzene ring, methyl group) moieties, a mixed solubility profile is anticipated.
Predicted Solubility
-
Water: The presence of a hydroxyl group and a formyl group suggests some potential for hydrogen bonding with water. However, the overall molecule is largely non-polar due to the benzene ring and the methyl ester group. Therefore, the aqueous solubility of MFHB is expected to be low. For a related compound, methyl 2-hydroxybenzoate (methyl salicylate), the water solubility is reported as 0.07 g/100 mL at 20°C.[7]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Due to its ability to act as a hydrogen bond donor and acceptor, MFHB is predicted to have good solubility in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected in alcohols due to the potential for hydrogen bonding and the overall polarity of these solvents. Methyl 2-hydroxybenzoate is miscible with ethanol and methanol.[7][8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be limited.
Experimental Protocol for Solubility Determination
This protocol outlines a robust method for quantitatively determining the solubility of MFHB in various solvents.
3.2.1. Materials
-
This compound (purity >98%)
-
Solvents: Purified Water, Ethanol (95%), Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
3.2.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of MFHB to a known volume of each solvent in separate sealed vials.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 5 for method development guidance).
-
Determine the concentration of MFHB in the diluted samples against a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of MFHB in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Stability Profile: Degradation Pathways and Forced Degradation Studies
Understanding the stability of MFHB is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy.
Predicted Degradation Pathways
Based on the functional groups present in MFHB, the following degradation pathways are most likely:
-
Hydrolysis: The methyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-formyl-2-hydroxybenzoic acid and methanol. The rate of hydrolysis is expected to be pH and temperature-dependent.[9][10][11]
-
Oxidation: The phenolic hydroxyl group and the aldehyde (formyl) group are prone to oxidation. Oxidation of the phenol can lead to the formation of colored quinone-type structures, while the aldehyde can be oxidized to a carboxylic acid. This can be initiated by atmospheric oxygen, light, or the presence of metal ions.[9]
-
Photodegradation: Aromatic compounds, especially those with electron-donating (hydroxyl) and electron-withdrawing (formyl, ester) groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.[12][13]
Caption: Predicted Degradation Pathways for this compound.
Protocol for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop a stability-indicating analytical method.[14][15][16][17][18] The conditions outlined below should be adjusted to achieve a target degradation of 5-20%.
4.2.1. General Procedure
-
Prepare solutions of MFHB (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl and incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Add 0.1 M NaOH and incubate at room temperature for 1-4 hours. |
| Oxidation | Add 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose solid MFHB and a solution to dry heat (e.g., 80°C) for 48 hours. |
| Photostability | Expose solid MFHB and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12] A dark control should be run in parallel. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of MFHB and detecting the formation of degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended.
Recommended Starting HPLC Conditions
The following conditions can be used as a starting point for method development and should be optimized to achieve good resolution between the parent peak and any degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution is recommended to separate polar and non-polar degradants) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of MFHB) |
| Injection Volume | 10 µL |
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include:
-
Specificity (peak purity analysis of the parent peak in stressed samples)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Caption: General Workflow for HPLC Analysis of this compound.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by storing in amber glass vials or other light-opaque containers.
-
Moisture: Keep the container tightly sealed to prevent moisture uptake, which could facilitate hydrolysis.
-
pH: Avoid contact with strong acids and bases.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this compound remains limited, the principles and protocols outlined herein offer a robust starting point for researchers and drug development professionals. By systematically applying the described methodologies, scientists can generate the critical data needed to ensure the quality, efficacy, and safety of pharmaceutical products derived from this important intermediate.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 41489-76-3 [chemicalbook.com]
- 3. Methyl 5-Formylsalicylate | 41489-76-3 | TCI AMERICA [tcichemicals.com]
- 4. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 41489-76-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Methyl 5-Formylsalicylate | 41489-76-3 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Methyl-2-Hydroxybenzoate [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 12. database.ich.org [database.ich.org]
- 13. scispace.com [scispace.com]
- 14. longdom.org [longdom.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 5-Formyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Commitment to Proactive Safety in Research
In the fast-paced world of drug discovery and organic synthesis, the introduction of novel chemical entities is a daily occurrence. Among these is Methyl 5-Formyl-2-hydroxybenzoate, a versatile intermediate with significant potential in the synthesis of complex pharmaceutical compounds.[1] Its unique trifunctionalized structure, featuring a methyl ester, a formyl group, and a hydroxyl group on an aromatic ring, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the safety and handling precautions for this compound. Moving beyond a simple checklist of do's and don'ts, we will delve into the "why" behind each recommendation, grounding our advice in the fundamental principles of chemical reactivity and toxicology. Our goal is to empower you with the knowledge to not only handle this compound safely but to cultivate a culture of proactive safety within your laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of a chemical is the cornerstone of safe laboratory practice. While a comprehensive, peer-reviewed toxicological profile for this compound is not yet extensively documented, we can infer a reliable hazard profile by examining its structural motifs and data from closely related analogs.
GHS Classification (Inferred)
Based on the available data for the compound and its structural analogs, the following Globally Harmonized System (GHS) classification is proposed. It is imperative to treat the compound as having these hazards until more specific data becomes available.
| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Vendor-supplied safety information. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Vendor-supplied safety information and data on salicylaldehyde and other substituted benzoates. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Vendor-supplied safety information and data on salicylaldehyde and other substituted benzoates. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Inferred from the aldehyde functional group and data on salicylaldehyde. |
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of this compound can be attributed to its three key functional groups:
-
Phenolic Hydroxyl Group: Phenolic compounds can be corrosive and are often readily absorbed through the skin.[2] While the ester and formyl groups may modulate this, skin and eye irritation should be anticipated.
-
Aldehyde (Formyl) Group: Aldehydes are known to be reactive and can act as irritants to the skin, eyes, and respiratory tract.[2][3] The reactivity of the aldehyde group is a key consideration in both its synthetic utility and its potential for adverse biological interactions.
-
Methyl Ester Group: While generally less reactive than the other functional groups, esters can be hydrolyzed in vivo to their corresponding carboxylic acid and alcohol, which may have their own toxicological profiles.
Acute oral toxicity data for salicylaldehyde (LD50: 520 mg/kg in rats) suggests that this compound should be handled with care to avoid ingestion.[3]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
The Hierarchy of Controls
The most effective way to mitigate risk is to eliminate or reduce the hazard at its source. The following diagram illustrates the hierarchy of controls as it applies to handling this compound.
Caption: A diagram illustrating the hierarchy of controls for managing chemical hazards.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and any solutions thereof must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Not typically required when using a fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure that all necessary engineering controls are operational and that all required PPE is readily available and in good condition.
-
Dispensing: When weighing and dispensing the solid, do so in a fume hood. Avoid creating dust. Use a scoop or spatula for transfers.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials. A dedicated cabinet for solid reagents is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[2] The phenolic hydroxyl group is susceptible to oxidation.[4][5]
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
The appropriate response to a spill depends on its size and location.
References
Methyl 5-Formyl-2-hydroxybenzoate: A Versatile Scaffold for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-Formyl-2-hydroxybenzoate, a seemingly simple aromatic compound, has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its three key functional groups: a hydroxyl group, a methyl ester, and an aldehyde. This trifecta of reactive sites allows for a programmed, stepwise elaboration of the molecular framework, making it an ideal precursor for a diverse array of target molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, offering field-proven insights and detailed protocols for its effective utilization.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value |
| Molecular Formula | C9H8O4[1][2] |
| Molecular Weight | 180.16 g/mol |
| Appearance | Solid |
| CAS Number | 41489-76-3[2][3] |
| IUPAC Name | This compound |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons, allowing for straightforward structural confirmation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data, showing distinct resonances for the carbonyl carbons of the ester and aldehyde, the phenolic carbon, and the remaining aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenol, the C=O stretches of the aldehyde and ester, and C-H stretches of the aromatic ring.
Synthesis of this compound: A Comparative Overview
The preparation of this compound can be approached through several synthetic routes, primarily involving the formylation of a substituted methyl salicylate precursor. The choice of method often depends on factors such as scale, desired purity, and available reagents.
Formylation via the Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] This electrophilic aromatic substitution reaction is particularly effective for electron-rich phenols.[5] While generally regioselective for the ortho position, the presence of other directing groups can influence the outcome.[4][5]
Conceptual Workflow for the Duff Reaction:
Caption: Workflow of the Duff reaction for formylation.
Formylation via the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols, employing chloroform in a basic solution.[6][7][8] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[6][8] While effective, this method can sometimes lead to the formation of byproducts and may require careful optimization of reaction conditions to achieve high yields and selectivity.[7] The reaction is typically carried out in a biphasic system due to the poor solubility of the hydroxide base in chloroform.[6][8]
Experimental Protocol: Reimer-Tiemann Formylation of Methyl Salicylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve methyl salicylate in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a solution of sodium hydroxide to the flask with vigorous stirring.
-
Chloroform Addition: Heat the mixture to the desired temperature (typically 60-70 °C) and add chloroform dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Esterification of 5-Formyl-2-hydroxybenzoic Acid
An alternative and often high-yielding approach involves the direct esterification of 5-Formyl-2-hydroxybenzoic acid. This method is particularly advantageous if the starting carboxylic acid is readily available.
Experimental Protocol: Fischer Esterification
-
Reaction Mixture: Suspend 5-Formyl-2-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[3]
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure.[3]
-
Work-up: Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[3]
The Synthetic Utility of this compound
The true power of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of more complex molecules. The differential reactivity of its functional groups allows for selective transformations, opening up a multitude of synthetic possibilities.
Reactions Involving the Aldehyde Group
The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[9][10][11] By choosing the appropriate phosphonium ylide, a variety of substituted styrenes can be synthesized, which can then be further functionalized. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.[9]
-
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base.[12][13] This reaction is a powerful tool for the synthesis of α,β-unsaturated systems, which are valuable intermediates in their own right.[14] This method is frequently employed in the synthesis of coumarin derivatives.[15][16]
-
Schiff Base Formation: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the construction of various heterocyclic systems and in the development of metal complexes with interesting catalytic or biological properties.
Conceptual Diagram of Aldehyde Transformations:
Caption: Key reactions of the aldehyde group.
Reactions Targeting the Phenolic Hydroxyl Group
The hydroxyl group can be readily alkylated or acylated, providing a handle for introducing further diversity into the molecule.
-
Williamson Ether Synthesis: Deprotonation of the phenol with a suitable base, followed by reaction with an alkyl halide, allows for the synthesis of a wide range of ether derivatives.
-
Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form the corresponding esters.
Transformations of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.
-
Saponification: Basic hydrolysis of the ester yields the corresponding carboxylate salt, which upon acidification provides the carboxylic acid.
-
Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the aid of a catalyst.
Applications in the Synthesis of Bioactive Molecules and Materials
The versatility of this compound has made it a valuable precursor in the synthesis of a variety of target molecules with interesting biological and material properties.
Synthesis of Coumarin Derivatives
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities.[15][17] this compound is an excellent starting material for the synthesis of substituted coumarins via the Knoevenagel condensation with active methylene compounds, followed by intramolecular cyclization.[15][16]
Experimental Protocol: Synthesis of a Coumarin-3-carboxylate Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound and diethyl malonate in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Cyclization: The initial Knoevenagel adduct will often cyclize in situ to form the coumarin ring system.
-
Isolation: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
Precursor to Schiff Base Ligands and Metal Complexes
The ability of this compound to form Schiff bases makes it a valuable precursor for the synthesis of multidentate ligands. These ligands can then be used to chelate a variety of metal ions, leading to the formation of metal complexes with potential applications in catalysis, sensing, and materials science.
Building Block for Macrocyclic Structures
The presence of multiple reactive sites allows for the use of this compound in the construction of macrocyclic architectures. Through carefully designed reaction sequences, the molecule can be incorporated into larger ring systems, which are of interest in host-guest chemistry and as synthetic ionophores.
Conclusion: A Cornerstone for Future Synthetic Endeavors
This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its unique combination of functional groups, coupled with their predictable and orthogonal reactivity, provides chemists with a powerful tool for the efficient construction of a diverse range of complex molecules. From the synthesis of biologically active coumarins to the design of novel ligands and macrocycles, the applications of this versatile scaffold continue to expand. As the demand for new molecules with tailored properties grows, the strategic importance of this compound in the synthetic chemist's toolbox is set to increase even further.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41489-76-3 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Versatile Scaffold: Methyl 5-Formyl-2-hydroxybenzoate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Methyl 5-Formyl-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a molecule of significant interest. Its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and a methyl ester—provide a trifecta of functional handles for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. This guide delves into the core attributes of this compound, exploring its synthesis, derivatization, and its burgeoning applications in the design of innovative therapeutics. As a Senior Application Scientist, the insights presented herein are grounded in both established chemical principles and the practical considerations of drug discovery campaigns.
Physicochemical Properties and Synthesis
This compound (MF: C₉H₈O₄, MW: 180.16 g/mol ) is a solid at room temperature with a melting point in the range of 79.0 to 83.0 °C[1]. Its structure presents a unique combination of functional groups that can be selectively addressed in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molar Mass | 180.16 g/mol | [1] |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Boiling Point | 294.5±25.0 °C (Predicted) | [1] |
| Density | 1.310±0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 41489-76-3 |
The synthesis of this compound is typically achieved through the esterification of 5-Formyl-2-hydroxybenzoic acid. A common laboratory-scale procedure involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 5-Formyl-2-hydroxybenzoic acid.
Materials:
-
5-Formyl-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-Formyl-2-hydroxybenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
The Aldehyde Handle: A Gateway to Structural Diversity
The formyl group at the 5-position is a key feature that imparts significant synthetic versatility to the scaffold. It readily participates in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Schiff Base Formation: A Facile Route to Bioactive Molecules
One of the most prominent reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward and high-yielding, providing a rapid method for library synthesis. Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4][5][6]. The imine nitrogen and the phenolic oxygen can act as a bidentate ligand, readily forming stable complexes with various metal ions, which can further enhance their biological activity[2].
Caption: General workflow for the synthesis of bioactive Schiff base derivatives from this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 2-amino-4-phenyl-5-methylthiazole)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.
Applications in Anticancer Drug Discovery
The salicylaldehyde scaffold is a recurring motif in compounds with demonstrated anticancer activity. Derivatives of this compound can be explored as potential inhibitors of various cancer-related targets.
Thiazole Derivatives as PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways and has been identified as a promising target for the treatment of diabetes, obesity, and cancer. A study on the synthesis of methyl salicylate-based thiazoles as PTP1B inhibitors provides a compelling case for the utility of this scaffold[7]. Although the starting material in this specific study was methyl 5-acetyl-2-hydroxybenzoate, the synthetic strategy is directly adaptable to the formyl analogue. The synthesis involves the initial formation of a thiosemicarbazone, followed by cyclization with a bromoacetophenone to yield the thiazole ring[7].
Table 2: Representative Anticancer Activity of a Thiazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3j | T47D (Breast Cancer) | 0.89 ± 0.04 | [7] |
This example underscores the potential to develop potent and selective anticancer agents by derivatizing the salicylaldehyde core. The thiazole moiety, introduced via the formyl group, plays a crucial role in the observed biological activity.
Caption: Synthetic pathway to potential anticancer thiazole derivatives from this compound.
Applications in Antimicrobial Drug Discovery
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Salicylaldehyde derivatives have long been recognized for their antimicrobial properties. The formation of Schiff bases from this compound offers a promising avenue for the discovery of new antibacterial and antifungal compounds.
A study on Schiff bases derived from 5-chloro-salicylaldehyde demonstrated significant antimicrobial activity against a panel of bacteria and fungi[8]. For instance, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showed potent activity against E. coli and S. aureus with low MIC values[8]. This suggests that Schiff bases derived from this compound could exhibit similar or enhanced antimicrobial profiles. The lipophilicity and electronic properties of the substituent on the imine nitrogen can be systematically varied to optimize the antimicrobial potency and spectrum.
Table 3: Representative Antimicrobial Activity of a Salicylaldehyde Schiff Base
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [8] |
| S. aureus | 3.4 | [8] | |
| A. niger | 47.5 | [8] |
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its readily accessible functional groups provide a platform for the synthesis of a wide array of derivatives with diverse biological activities. The demonstrated potential of its derivatives as anticancer and antimicrobial agents highlights the importance of further exploring the chemical space around this core structure. Future research should focus on the synthesis of novel libraries of compounds derived from this compound and their systematic evaluation against a broad range of therapeutic targets. Elucidation of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics. The insights and protocols provided in this guide serve as a foundation for researchers to unlock the full potential of this privileged scaffold in the ongoing quest for new and effective medicines.
References
- 1. chembk.com [chembk.com]
- 2. Strona domeny infona.pl [infona.pl]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 6. ijper.org [ijper.org]
- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 5-Formyl-2-hydroxybenzoate
Introduction and Significance
Methyl 5-Formyl-2-hydroxybenzoate (CAS 41489-76-3) is a valuable bifunctional organic compound, possessing aldehyde, hydroxyl, and methyl ester functional groups.[1] This substitution pattern makes it a critical building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[1][2] Its parent compound, 5-Formylsalicylic acid, is a derivative of salicylic acid and serves as a key starting material in various synthetic pathways, including the preparation of potent HIV-1 integrase inhibitors and the drug Eluxadoline, used for treating irritable bowel syndrome.[2][3]
This document provides a detailed protocol for the synthesis of this compound from 5-Formylsalicylic acid via the Fischer-Speier esterification method. The guide emphasizes the underlying chemical principles, safety protocols, and a step-by-step procedure to ensure a reproducible and high-yield synthesis.
Scientific Principles: The Fischer-Speier Esterification
The conversion of 5-Formylsalicylic acid to its methyl ester is achieved through the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Reaction: 5-Formylsalicylic acid + Methanol ⇌ this compound + Water
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): The esterification reaction is inherently slow. A strong acid catalyst, typically concentrated sulfuric acid, is essential to accelerate the process.[6] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid group on 5-formylsalicylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol.[4][6][7]
-
Equilibrium Control: Fischer esterification is a reversible, thermodynamically-controlled process.[4][7] To maximize the yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is practically achieved in two primary ways:
-
Use of Excess Reactant: The protocol employs a large excess of methanol. This high concentration of a reactant pushes the equilibrium towards the formation of the products.[6] In this procedure, methanol also conveniently serves as the reaction solvent.[8]
-
Removal of Water: Although not the primary method in this specific protocol, removing the water by-product as it forms would also effectively drive the reaction to completion.[6][9]
-
-
Thermal Conditions (Reflux): The reaction requires heating under reflux to proceed at a practical rate. The reflux temperature, determined by the boiling point of the methanol solvent, provides the necessary activation energy for the reaction without evaporating the solvent and reactants.
Reaction Mechanism Overview
Caption: Simplified mechanism of Fischer-Speier esterification.
Materials, Reagents, and Safety
Executing this synthesis requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[10]
Reagent and Material Data
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Key Hazards |
| 5-Formylsalicylic acid | 616-76-2 | 166.13 | Skin, eye, and respiratory irritant.[11][12] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Flammable, Toxic (ingestion, inhalation, skin). |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Severe skin and eye burns, corrosive.[13] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Suspected carcinogen, irritant.[13] |
| Sodium Bicarbonate | 144-55-8 | 84.01 | Minimal hazards. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Hygroscopic, minimal hazards. |
Environment, Health & Safety (EHS) Overview
-
5-Formylsalicylic Acid: Avoid inhalation of dust and contact with skin and eyes. Causes irritation.[10][11][14]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe chemical burns upon contact. Addition to methanol is highly exothermic and must be performed slowly and with cooling.[13]
-
Methanol: A flammable liquid and vapor. It is toxic and can cause blindness or death if swallowed. Avoid breathing vapors.
-
Dichloromethane: A volatile solvent and a suspected carcinogen.[13] All extractions and solvent removal must be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is based on established principles of Fischer esterification adapted for the specified reagents.[6]
Step 1: Reaction Setup
-
Place 5.0 g (30.1 mmol) of 5-Formylsalicylic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of anhydrous methanol to the flask. Methanol acts as both the solvent and the excess reagent.
-
Stir the mixture at room temperature until the 5-Formylsalicylic acid is fully dissolved.
Step 2: Acid Catalysis
-
Place the flask in an ice-water bath to control the temperature.
-
With extreme caution and slow, dropwise addition , add 3.0 mL of concentrated sulfuric acid to the stirring methanol solution. A significant amount of heat will be generated. Maintain the slow addition rate to prevent excessive boiling.
Step 3: Reflux
-
Remove the flask from the ice bath and fit it with a water-cooled condenser.
-
Place the apparatus in a heating mantle and gently heat the mixture to reflux (approximately 65-70 °C).
-
Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Step 4: Work-up and Isolation
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 150 mL of cold deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL). The product will move into the organic layer.
-
Combine the organic extracts in the separatory funnel.
-
Neutralization: Wash the combined organic layer with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6][13] This step neutralizes the sulfuric acid catalyst and removes any unreacted 5-Formylsalicylic acid by converting it to its water-soluble sodium salt. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Wash the organic layer one final time with 50 mL of brine (saturated NaCl solution) to aid in the removal of water.
Step 5: Drying and Solvent Removal
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a solid.
Step 6: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a light beige or brownish-yellow crystalline solid.[14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Starting Material | 5.0 g (30.1 mmol) | Representative lab scale. |
| Methanol | 100 mL (~2.47 mol) | >80-fold molar excess; acts as solvent and drives equilibrium. |
| H₂SO₄ Catalyst | 3.0 mL | Catalytic amount sufficient to accelerate the reaction. |
| Reaction Temperature | ~65-70 °C (Reflux) | Provides activation energy without loss of solvent. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to approach equilibrium. |
| Theoretical Yield | 5.42 g | Based on 1:1 stoichiometry from 5-Formylsalicylic acid. |
| Expected Yield | 75-90% | Typical range for Fischer esterification under these conditions. |
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. 5-Formylsalicylic acid | 616-76-2 [amp.chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-甲酰水杨酸 purum, ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.winthrop.edu [chem.winthrop.edu]
- 14. Page loading... [wap.guidechem.com]
Application Note & Protocol: Synthesis and Characterization of Schiff Bases from Methyl 5-Formyl-2-hydroxybenzoate
Abstract: This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of Schiff bases derived from Methyl 5-Formyl-2-hydroxybenzoate. Schiff bases, or azomethines, are a class of compounds with significant applications in medicinal chemistry, materials science, and catalysis due to their versatile coordination properties and diverse biological activities.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explain the causality behind each procedural step, ensuring a reproducible and reliable outcome.
Introduction and Scientific Background
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting carbon-nitrogen double bond (azomethine group) is a critical pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The precursor, this compound, is a derivative of salicylaldehyde, a privileged scaffold in coordination chemistry. The presence of the hydroxyl group ortho to the imine bond in the final product allows for the formation of stable, multidentate ligands capable of chelating with various metal ions.[5] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[3]
The protocol herein details a robust method for synthesizing a representative Schiff base from this compound and a primary amine. We will focus on aniline as a model amine, but the methodology is broadly applicable to a variety of aliphatic and aromatic amines.
Reaction Principle: The formation of a Schiff base proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal.[3]
-
Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable imine (Schiff base).
This reaction is generally reversible, and the equilibrium can be driven towards the product by removing water, often by azeotropic distillation or simply by precipitation of the product from the reaction medium.
Experimental Workflow Diagram
The overall process from starting materials to a fully characterized product is outlined below.
Caption: Workflow for Schiff base synthesis and characterization.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 2-hydroxy-5-((phenylimino)methyl)benzoate.
Materials and Equipment
-
Chemicals:
-
This compound (CAS: 41489-76-3)
-
Aniline (or other primary amine)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Distilled Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Glass funnel and filter paper
-
Büchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Vacuum oven
-
Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.80 g, 10.0 mmol) in absolute ethanol (30 mL). Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
Amine Addition: To this solution, add aniline (0.93 g, 10.0 mmol) dropwise. A color change or slight warming may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration of the hemiaminal intermediate, thereby increasing the reaction rate.[6]
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or water bath. Continue heating under reflux with constant stirring for 2-4 hours.[7][8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Prepare a solution of the starting aldehyde and the reaction mixture in a suitable solvent (e.g., ethyl acetate/hexane). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Work-up and Purification
-
Isolation of Crude Product: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.[6]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities and unreacted starting materials.[9]
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals. Recrystallization is a highly effective method for purifying Schiff bases.[10]
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight. The final product is typically a brightly colored (e.g., yellow or orange) crystalline solid.[9]
Product Characterization
To confirm the identity and purity of the synthesized Schiff base, the following analytical techniques are essential.
| Technique | Purpose & Expected Results |
| FT-IR Spectroscopy | Confirms functional group transformation. Look for the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). The key evidence is the appearance of a strong absorption band for the azomethine (C=N) bond, typically in the range of 1600-1630 cm⁻¹.[11][12] |
| ¹H NMR Spectroscopy | Confirms the molecular structure. The most indicative signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates at a downfield chemical shift of δ 8.0-9.0 ppm. The aldehyde proton signal (~δ 10 ppm) from the starting material should be absent.[13] Other expected signals include aromatic protons, the ester methyl group singlet (~δ 3.9 ppm), and the hydroxyl proton. |
| ¹³C NMR Spectroscopy | Provides carbon framework data. The carbon of the azomethine group will appear in the δ 160-170 ppm region. |
| Mass Spectrometry | Confirms the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₅H₁₃NO₃, MW: 255.27 g/mol ).[14] |
| Elemental Analysis | Verifies the elemental composition. The calculated percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the experimentally determined values.[15] |
Concluding Remarks
This protocol provides a reliable and straightforward method for the synthesis of Schiff bases from this compound. The procedure is characterized by mild reaction conditions, simple work-up, and effective purification via recrystallization. The described characterization techniques provide a self-validating system to ensure the structural integrity and purity of the final compound.[13] This methodology serves as a foundational platform for researchers to synthesize a library of related Schiff bases for applications in drug discovery, coordination chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrr.com [ijcrr.com]
- 3. recentscientific.com [recentscientific.com]
- 4. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases [mdpi.com]
- 13. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 14. chemmethod.com [chemmethod.com]
- 15. iosrjournals.org [iosrjournals.org]
The Strategic Utility of Methyl 5-Formyl-2-hydroxybenzoate in Multicomponent Reactions for Advanced Heterocyclic Synthesis
Introduction: A Trifunctional Linchpin for Complexity and Diversity
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the reactants, stand at the forefront of this endeavor.[1] Their inherent atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds make them invaluable tools for drug discovery and materials science.
Within the vast arsenal of building blocks for MCRs, certain molecules distinguish themselves through their unique combination of reactive functionalities. Methyl 5-formyl-2-hydroxybenzoate is one such privileged synthon. Possessing a hydroxyl group, an aldehyde, and a methyl ester, this trifunctional aromatic compound offers a remarkable platform for the construction of a wide array of complex heterocyclic systems. The interplay between the ortho-hydroxy and aldehyde groups mimics the reactivity of salicylaldehydes, predisposing the molecule to participate in cyclization cascades, while the methyl ester at the para position provides a further point for diversification or can influence the electronic properties of the aromatic ring.
This application note provides a detailed exploration of the use of this compound in various multicomponent reactions for the synthesis of medicinally relevant heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase the versatility of this remarkable building block.
Synthesis of the Starting Material: this compound
A reliable and efficient synthesis of the title compound is crucial for its application. A common and straightforward method involves the esterification of 5-formylsalicylic acid.
Protocol 1: Synthesis of this compound
-
Materials: 5-formylsalicylic acid, Methanol (MeOH), Oxalyl chloride.
-
Procedure:
-
To a suspension of 5-formylsalicylic acid (1.00 g, 6.02 mmol) in methanol (24 mL), add oxalyl chloride (1.58 mL, 18.06 mmol) dropwise at 0°C.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dry the resulting solid in vacuo to yield this compound (yields typically around 89%).[1]
-
Application in Multicomponent Reactions: Synthesis of Bioactive Heterocycles
The strategic placement of functional groups in this compound allows it to participate in a variety of MCRs, leading to the formation of diverse heterocyclic scaffolds.
Three-Component Synthesis of Benzothiazole Phosphonates
Benzothiazole derivatives are known to possess a wide range of biological activities. A powerful one-pot, three-component reaction involving this compound, a 2-aminobenzothiazole derivative, and a dialkyl phosphite can be employed for the synthesis of novel benzothiazole phosphonates. These compounds have been investigated as potential inhibitors of enzymes implicated in Alzheimer's disease.[2]
Mechanism Overview: The reaction is typically catalyzed by a Lewis acid, such as magnesium perchlorate (Mg(ClO₄)₂). The aldehyde of this compound is activated by the catalyst, followed by nucleophilic attack from the amino group of the benzothiazole to form an imine intermediate. Subsequent addition of the dialkyl phosphite to the imine C=N bond yields the final α-aminophosphonate product.
Diagram 1: Workflow for the Three-Component Synthesis of Benzothiazole Phosphonates
Caption: A streamlined workflow for the one-pot synthesis of benzothiazole phosphonates.
Protocol 2: Synthesis of Methyl 5-(((dimethoxyphosphoryl)(6-fluorobenzo[d]thiazol-2-yl)amino)methyl)-2-hydroxybenzoate [2]
-
Materials: this compound, 6-fluorobenzo[d]thiazol-2-amine, Dimethyl phosphite (DMP), Magnesium perchlorate (Mg(ClO₄)₂), Anhydrous toluene, Ethyl acetate (EtOAc).
-
Procedure:
-
To a stirred solution of this compound in 10 mL of anhydrous toluene, add Mg(ClO₄)₂ (5 mol%).
-
Stir the mixture magnetically for 10–15 minutes at room temperature.
-
Add 6-fluorobenzo[d]thiazol-2-amine and dimethyl phosphite in anhydrous toluene (5 mL) dropwise to the mixture with stirring at room temperature for 30 minutes.
-
Reflux the reaction mixture with stirring for 6 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane = 1:4).
-
After completion, remove the solvent in a rotary evaporator.
-
Extract the residue with EtOAc (3 x 10 mL).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using an EtOAc-hexane (1:1) eluent to afford the desired product (yields up to 81%).[2]
-
Biginelli-Type Reaction for Dihydropyrimidine Analogs
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines (DHPMs), a class of heterocycles with a broad spectrum of pharmacological activities. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, variations of this reaction can be employed using synthons like this compound.
A two-component condensation of this compound with thiourea can lead to the formation of an imine intermediate, which is a key step in the synthesis of more complex thiazolo[3,2-a]pyrimidine derivatives, which have been investigated as acetylcholinesterase inhibitors.[3]
Protocol 3: Synthesis of the Dihydropyrimidine Precursor [3]
-
Materials: this compound, Thiourea, Ethanol, Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of this compound (1 mmol) and thiourea (1 mmol) in ethanol (10 mL) is prepared.
-
Polyphosphoric acid (1 mmol%) is added as a catalyst.
-
The mixture is refluxed for 8 hours.
-
The reaction is monitored by TLC (dichloromethane:ethyl acetate, 1:1 v/v).
-
After completion, the reaction mixture is cooled to room temperature.
-
The product can then be isolated and purified, serving as a precursor for further elaboration into fused heterocyclic systems.
-
Diagram 2: Biginelli-Type Condensation Pathway
Caption: The initial condensation step in a Biginelli-type reaction sequence.
Pictet-Spengler Condensation for Indole Alkaloid Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. This reaction is fundamental to the synthesis of numerous indole alkaloids. This compound can serve as the aldehyde component in a reaction with tryptophol, leading to complex bis-indole structures.
Protocol 4: Synthesis of Methyl 5-(bis(3-(2-hydroxyethyl)-1H-indol-2-yl)methyl)-2-hydroxybenzoate [4]
-
Materials: this compound, Tryptophol, p-Toluenesulfonic acid (TsOH).
-
Procedure:
-
Prepare a mixture of this compound (1.66 g, 10 mmol), tryptophol (3.22 g, 20 mmol), and TsOH (0.17 g, 1 mmol).
-
Heat the mixture at 60°C for 10 hours.
-
The reaction results in the Pictet-Spengler condensation product.
-
Isolate the product, which presents as light yellow powders (yields around 78%).[4]
-
This product can be further hydrolyzed to the corresponding carboxylic acid, which has shown activity in inhibiting tumor metastasis.[4]
-
Summary of Applications
The following table summarizes the multicomponent reactions discussed, highlighting the versatility of this compound in synthesizing diverse heterocyclic structures.
| Reaction Type | Other Components | Catalyst | Product Class | Potential Application | Reference |
| Three-Component | 2-Aminobenzothiazole, Dimethyl phosphite | Mg(ClO₄)₂ | Benzothiazole Phosphonates | Alzheimer's Disease Therapeutics | [2] |
| Biginelli-Type | Thiourea | Polyphosphoric Acid | Dihydropyrimidine Precursors | Acetylcholinesterase Inhibitors | [3] |
| Pictet-Spengler | Tryptophol | p-Toluenesulfonic Acid | Bis-indole Derivatives | Anti-metastasis Agents | [4] |
Conclusion and Future Outlook
This compound has demonstrated its value as a highly versatile and strategic building block in the realm of multicomponent reactions for heterocyclic synthesis. Its trifunctional nature allows for the construction of complex and medicinally relevant scaffolds in a highly efficient manner. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the potential of this synthon further.
The examples presented, from benzothiazole phosphonates to precursors for fused pyrimidines and complex indole alkaloids, only scratch the surface of its potential. Future investigations could explore its use in other named MCRs such as the Ugi or Passerini reactions, potentially leveraging the hydroxyl or ester functionalities in post-condensation modifications. The continued exploration of such privileged starting materials will undoubtedly pave the way for the discovery of novel therapeutic agents and functional materials.
References
Application Notes and Protocols: The Strategic Use of Methyl 5-Formyl-2-hydroxybenzoate in the Synthesis of "Turn-On" Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Precursor
Methyl 5-Formyl-2-hydroxybenzoate is a readily accessible and highly versatile precursor for the synthesis of advanced fluorescent probes. Its unique molecular architecture, featuring a reactive aldehyde group, a chelating hydroxyl group, and a salicylate backbone, makes it an ideal starting material for the construction of Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a variety of metal ions, leading to significant changes in their photophysical properties. This "turn-on" fluorescent response, where the probe's emission is dramatically enhanced upon binding to its target analyte, is a cornerstone of modern sensing applications in biological and environmental sciences. Schiff base probes derived from this precursor are particularly valuable due to their straightforward, often one-step synthesis, and the tunable nature of their selectivity and sensitivity towards specific metal ions.[1]
This application note provides a comprehensive guide to the synthesis and application of fluorescent probes derived from this compound. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for the synthesis of a representative probe, and present its application in the detection of biologically significant metal ions such as Al³⁺ and Zn²⁺.
Core Principles: The Chemistry of "Turn-On" Fluorescence
The efficacy of fluorescent probes synthesized from this compound is rooted in several key photophysical principles that govern their "off-on" switching behavior. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Chelation-Enhanced Fluorescence (CHEF)
In the unbound state, many Schiff base ligands exhibit weak fluorescence. This is often due to non-radiative decay pathways, such as the free rotation or isomerization of the carbon-nitrogen double bond (C=N) of the imine. Upon chelation with a metal ion, the ligand's conformation becomes rigid and planar. This structural rigidity restricts the vibrational and rotational freedom of the molecule, thereby closing the non-radiative decay channels. As a result, the excited state is more likely to decay via the emission of a photon, leading to a significant enhancement of the fluorescence quantum yield. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).[2][3][4]
Excited-State Intramolecular Proton Transfer (ESIPT)
The presence of the ortho-hydroxyl group in the salicylaldehyde moiety of this compound is critical for another important photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists predominantly in its enol form. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the imine nitrogen increase, facilitating a rapid transfer of the proton from the hydroxyl group to the imine nitrogen. This creates an excited-state keto tautomer, which is responsible for a large Stokes shift (a significant separation between the absorption and emission maxima). When the probe binds to a metal ion, the hydroxyl proton is typically displaced, which can inhibit the ESIPT process. This can lead to a "turn-on" response from the enol form or a shift in the emission wavelength, providing a clear signaling mechanism.[2][3]
The interplay of CHEF and the modulation of ESIPT are the primary drivers behind the "turn-on" fluorescence observed in these probes. The following diagram illustrates the general sensing mechanism.
Caption: General mechanism of "turn-on" fluorescence in Schiff base probes.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative "turn-on" fluorescent probe for Al³⁺ and Zn²⁺ detection, designated here as SB-HMF (Schiff Base of Hydroxymethylfurfural). This protocol is adapted from established methods for the synthesis of similar Schiff base probes from salicylaldehyde derivatives.[2][3]
Synthesis of a Representative Fluorescent Probe (SB-HMF)
This protocol describes the synthesis of a Schiff base fluorescent probe via the condensation of this compound and 2-aminobenzothiazole.
Materials:
-
This compound (1 equivalent)
-
2-Aminobenzothiazole (1 equivalent)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of anhydrous ethanol. Stir the solution until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add a solution of 2-aminobenzothiazole (1.0 eq) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base probe should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C for several hours to remove any residual solvent.
-
Characterization: The structure and purity of the synthesized probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
The following diagram illustrates the synthetic workflow:
Caption: Workflow for the synthesis of a Schiff base fluorescent probe.
General Protocol for Metal Ion Sensing
Stock Solutions:
-
Prepare a stock solution of the synthesized Schiff base probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water or the same solvent as the probe.
Fluorescence Titration:
-
In a quartz cuvette, place 2 mL of a buffered solution (e.g., HEPES buffer in a water/organic solvent mixture, pH 7.4).
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the probe solution.
-
Successively add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
Selectivity Study:
-
To assess the selectivity of the probe, add a fixed amount of the target metal ion (e.g., 2 equivalents) to a solution of the probe, and in separate experiments, add the same amount of other potentially interfering metal ions. Record and compare the fluorescence responses.
Data Presentation and Performance
The performance of fluorescent probes derived from this compound is typically evaluated based on their photophysical properties and their response to target analytes. The following tables summarize representative data for Schiff base probes structurally similar to those synthesized from the title compound, for the detection of Al³⁺ and Zn²⁺.
Table 1: Photophysical Properties of a Representative Schiff Base Probe
| Property | Value |
| Absorption Maximum (λabs) | ~370 nm |
| Emission Maximum (λem) | ~460 nm (in the presence of Al³⁺) |
| Quantum Yield (Φ) (free ligand) | < 0.01 |
| Quantum Yield (Φ) (with Al³⁺) | > 0.3 |
| Stokes Shift | ~90 nm |
Table 2: Sensing Performance for Al³⁺ and Zn²⁺
| Parameter | Al³⁺ | Zn²⁺ |
| Fluorescence Enhancement | > 50-fold | > 20-fold |
| Limit of Detection (LOD) | ~0.1 - 0.5 µM | ~0.5 - 1.0 µM |
| Binding Stoichiometry (Probe:Ion) | 1:1 or 2:1 | 1:1 or 2:1 |
| Response Time | < 2 minutes | < 5 minutes |
Note: The values presented are typical for salicylaldehyde-based Schiff base probes and may vary depending on the specific amine used in the synthesis and the experimental conditions.
Conclusion and Future Perspectives
This compound serves as an excellent and cost-effective starting material for the development of "turn-on" fluorescent probes. The straightforward synthesis of Schiff base derivatives from this precursor allows for the creation of a diverse library of sensors with tailored selectivity and sensitivity for various metal ions. The robust fluorescence enhancement observed upon metal chelation, governed by the principles of CHEF and ESIPT, makes these probes highly suitable for applications in biological imaging, environmental monitoring, and as screening tools in drug discovery. Future research in this area will likely focus on the development of probes with even greater selectivity, two-photon absorption capabilities for deep-tissue imaging, and the ability to target specific organelles within living cells.
References
Strategic Synthesis via Condensation Reactions of Methyl 5-Formyl-2-hydroxybenzoate
An Application Guide for Researchers
Introduction: The Versatility of a Substituted Salicylaldehyde
Methyl 5-formyl-2-hydroxybenzoate is a bifunctional aromatic compound featuring a reactive aldehyde, a phenolic hydroxyl group, and a methyl ester.[1] This unique arrangement of functional groups makes it an exceptionally valuable building block in synthetic organic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing formyl and ester groups modulates the reactivity of the aromatic ring and the aldehyde, opening pathways to a diverse range of heterocyclic structures. This guide provides an in-depth exploration of the primary condensation reactions involving this compound, offering detailed mechanistic insights, comparative data, and robust protocols for the synthesis of high-value compounds like coumarins, chalcones, and Schiff bases, which are scaffolds of significant interest in medicinal chemistry and materials science.
Knoevenagel Condensation: A Premier Route to Coumarin Scaffolds
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[2][3][4] In the context of this compound, this reaction is particularly powerful as the intramolecular cyclization of the intermediate product, driven by the ortho-hydroxyl group, leads directly to the formation of the coumarin ring system. Coumarins are a prominent class of compounds with extensive applications in pharmaceuticals and fragrances.[5][6]
Mechanistic Rationale & Experimental Causality
The reaction proceeds via a two-stage process: an initial base-catalyzed condensation followed by an intramolecular cyclization/dehydration.
-
Deprotonation: A weak base, typically an amine like piperidine or pyridine, deprotonates the active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate) to form a nucleophilic enolate.[2] The use of a weak base is critical; a strong base could induce a competing Cannizzaro reaction or self-condensation of the aldehyde.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde on this compound.
-
Dehydration & Cyclization: The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated intermediate. The proximate phenolic hydroxyl group then attacks the ester carbonyl of the active methylene partner (in the case of malonates), leading to an intramolecular transesterification and subsequent cyclization to form the lactone ring characteristic of coumarins.
References
- 1. This compound | 41489-76-3 [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-5-formyl-2-hydroxybenzoat für das biologische Screening
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung für die Geschäftsleitung
Dieses Dokument beschreibt detaillierte Strategien und Protokolle zur chemischen Modifikation von Methyl-5-formyl-2-hydroxybenzoat, einer vielseitigen Salicylaldehyd-Scaffold-Struktur. Das primäre Ziel besteht darin, eine diversifizierte Bibliothek von Derivaten für das biologische Screening in der frühen Phase der Wirkstoffentdeckung zu erstellen. Wir konzentrieren uns auf drei robuste und hocheffiziente chemische Transformationen, die auf die reaktive Aldehydgruppe abzielen: Bildung von Schiff-Basen, reduktive Aminierung und Knoevenagel-Kondensation. Jede Sektion bietet eine fundierte wissenschaftliche Begründung, detaillierte Schritt-für-Schritt-Protokolle und Erläuterungen zu den zugrunde liegenden Mechanismen, um Forschern die rationale Gestaltung und Synthese von neuen Verbindungen mit potenziellem therapeutischem Wert zu ermöglichen.
Einleitung: Das Potenzial des Salicylaldehyd-Gerüsts
Methyl-5-formyl-2-hydroxybenzoat ist eine attraktive Ausgangsverbindung für die medizinische Chemie. Es gehört zur Familie der Salicylaldehyde, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, einschließlich antimikrobieller, entzündungshemmender und antitumoraler Eigenschaften.[1][2] Die strategische Anordnung seiner funktionellen Gruppen – ein elektrophiler Aldehyd, ein nukleophiles/saures Phenol und ein Ester – bietet mehrere Angriffspunkte für eine gezielte chemische Modifikation.
Die Aldehydfunktion ist aufgrund ihrer hohen Reaktivität gegenüber Nukleophilen der primäre Fokus für die Derivatisierung.[3] Durch die Umwandlung dieser Gruppe können wir eine breite Palette von Molekülgeometrien, Polaritäten und Wasserstoffbrücken-Donator/Akzeptor-Eigenschaften erzeugen und so den chemischen Raum systematisch für die Entdeckung von "Hits" im biologischen Screening erkunden.
Logischer Arbeitsablauf der Derivatisierung und des Screenings
Der folgende Arbeitsablauf skizziert den Weg von der Ausgangsverbindung über die Synthese der Derivatbibliothek bis hin zu einem abgestuften Screening-Prozess.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung zur Hit-Identifizierung.
Derivatisierungsstrategien an der Formylgruppe
Die Aldehydgruppe ist die reaktivste Position und eignet sich hervorragend für die Erstellung einer diversifizierten Bibliothek. Wir stellen hier drei Kernreaktionen vor.
Strategie 1: Synthese von Schiff-Basen (Iminen)
Die Kondensation von Aldehyden mit primären Aminen zur Bildung von Iminen (Schiff-Basen) ist eine der fundamentalsten und zuverlässigsten Reaktionen in der organischen Chemie.[4] Sie verläuft typischerweise mit hohen Ausbeuten und erfordert milde Reaktionsbedingungen. Die resultierende C=N-Doppelbindung ist isoelektronisch mit einer C=C-Doppelbindung, führt aber eine Polarität und einen potenziellen Wasserstoffbrückenakzeptor ein. Schiff-Basen von Salicylaldehyden sind für ihre Fähigkeit zur Metallkomplexierung sowie für ihre breite antimikrobielle und antitumorale Aktivität bekannt.[3][5][6]
Kausale Begründung der Methode:
-
Einfachheit: Die Reaktion ist oft eine Eintopf-Synthese, die bei Raumtemperatur oder unter leichtem Erwärmen in einem gängigen Lösungsmittel wie Ethanol oder Methanol abläuft.
-
Diversität: Eine nahezu unbegrenzte Vielfalt an kommerziell erhältlichen primären Aminen (aliphatisch, aromatisch, heterozyklisch) ermöglicht die Erzeugung einer großen und strukturell vielfältigen Bibliothek.
-
Biologische Relevanz: Die Azomethin-Gruppe (-C=N-) ist in vielen biologisch aktiven Molekülen von entscheidender Bedeutung und kann an enzymatischen Prozessen beteiligt sein.
-
Reagenzienvorbereitung: Lösen Sie 1,0 Äquivalent Methyl-5-formyl-2-hydroxybenzoat (z.B. 180 mg, 1,0 mmol) in 10 mL absolutem Ethanol in einem 25-mL-Rundkolben.
-
Zugabe des Amins: Fügen Sie 1,05 Äquivalente des gewählten primären Amins (z.B. Anilin, 96 mg, 1,05 mmol) zur Lösung hinzu. Wenn das Amin-Hydrochlorid verwendet wird, fügen Sie 1,1 Äquivalente einer Base wie Triethylamin hinzu.
-
Katalyse (optional): Fügen Sie 1-2 Tropfen Eisessig hinzu, um die Reaktion zu katalysieren, indem das Carbonyl-Sauerstoffatom protoniert und somit die Elektrophilie des Kohlenstoffs erhöht wird.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 4-12 Stunden oder erhitzen Sie sie für 1-3 Stunden unter Rückfluss. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung und Isolierung:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und reduzieren Sie das Volumen des Lösungsmittels unter Vakuum.
-
Wenn ein fester Niederschlag entsteht, filtrieren Sie das Produkt ab, waschen es mit kaltem Ethanol und trocknen es.
-
Alternativ kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) gereinigt werden.
-
-
Charakterisierung: Bestätigen Sie die Struktur mittels ¹H-NMR (charakteristisches Singulett des Imin-Protons -CH=N- bei ca. 8-9 ppm) und IR-Spektroskopie (charakteristische C=N-Schwingungsbande bei ca. 1620-1640 cm⁻¹).
Strategie 2: Reduktive Aminierung
Die reduktive Aminierung wandelt die Aldehydgruppe in ein stabileres sekundäres Amin um.[7] Diese Reaktion verläuft in der Regel über die in situ Bildung einer Schiff-Base (oder eines Imminium-Ions), die sofort von einem milden Reduktionsmittel zu einem Amin reduziert wird.[7][8] Im Vergleich zur Imin-Bindung ist die C-N-Einfachbindung flexibler und chemisch robuster gegenüber Hydrolyse.
Kausale Begründung der Methode:
-
Stabilität: Sekundäre Amine sind im Allgemeinen stabiler in wässrigen biologischen Medien als Imine, was für Assays über längere Zeiträume vorteilhaft ist.
-
Strukturelle Flexibilität: Die resultierende C-N-Einfachbindung führt zu einer höheren konformationellen Flexibilität, was die Anpassung an eine Proteinbindungsstelle erleichtern kann.
-
Eintopf-Verfahren: Moderne Reduktionsmittel wie Natriumtriacetoxyborhydrid [NaBH(OAc)₃] oder Natriumcyanoborhydrid (NaBH₃CN) sind mild genug, um den Aldehyd nicht direkt anzugreifen, reduzieren aber effizient das in situ gebildete Imin, was eine einfache Eintopf-Reaktion ermöglicht.[7]
-
Reagenzienvorbereitung: Lösen Sie 1,0 Äquivalent Methyl-5-formyl-2-hydroxybenzoat (180 mg, 1,0 mmol) und 1,1 Äquivalente des primären oder sekundären Amins in 15 mL eines aprotischen Lösungsmittels wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).
-
Imminium-Bildung: Rühren Sie die Mischung bei Raumtemperatur für 20-30 Minuten. Bei Bedarf können einige Tropfen Eisessig hinzugefügt werden, um die Bildung des Imminium-Ions zu beschleunigen.
-
Reduktion: Fügen Sie 1,5 Äquivalente Natriumtriacetoxyborhydrid (NaBH(OAc)₃, ca. 318 mg, 1,5 mmol) portionsweise über 10 Minuten hinzu. Achtung: Es kann zu einer leichten Gasentwicklung kommen.
-
Reaktion: Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-24 Stunden, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Aufarbeitung und Isolierung:
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter Vakuum ein.
-
-
Reinigung und Charakterisierung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten). Charakterisieren Sie das Produkt mittels ¹H-NMR und Massenspektrometrie.
Strategie 3: Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine basenkatalysierte Reaktion zwischen einer Carbonylverbindung und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malonsäureester, Cyanessigsäureester).[9] Diese Reaktion führt zur Bildung einer neuen C=C-Doppelbindung und ist ein exzellentes Werkzeug zur Einführung von konjugierten Systemen und weiteren funktionellen Gruppen.
Kausale Begründung der Methode:
-
Erweiterung des Kohlenstoffgerüsts: Im Gegensatz zu den vorherigen Methoden, die Heteroatome einführen, verlängert diese Reaktion die Kohlenstoffkette und schafft ein α,β-ungesättigtes System.
-
Einführung von Akzeptorgruppen: Die Verwendung von Reagenzien wie Malononitril (CH₂(CN)₂) oder Ethylcyanoacetat führt konjugierte elektronenziehende Gruppen ein, die als Michael-Akzeptoren fungieren oder die pharmakokinetischen Eigenschaften des Moleküls verändern können.
-
Doebner-Modifikation: Die Verwendung von Pyridin als Katalysator und Lösungsmittel, oft mit einer katalytischen Menge Piperidin, ist ein etabliertes Verfahren, das oft zu guten Ausbeuten führt.[9]
-
Reagenzienvorbereitung: Lösen Sie 1,0 Äquivalent Methyl-5-formyl-2-hydroxybenzoat (180 mg, 1,0 mmol) und 1,2 Äquivalente Malononitril (79 mg, 1,2 mmol) in 10 mL Ethanol.
-
Katalyse: Fügen Sie eine katalytische Menge (2-3 Tropfen) Piperidin hinzu.
-
Reaktion: Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss. Der Fortschritt kann durch das Ausfallen des Produkts oder mittels DC überwacht werden.
-
Aufarbeitung und Isolierung:
-
Kühlen Sie die Reaktionsmischung im Eisbad ab.
-
Filtrieren Sie den entstandenen festen Niederschlag, waschen Sie ihn mit einer kleinen Menge eiskaltem Ethanol und trocknen Sie ihn an der Luft.
-
-
Reinigung und Charakterisierung: Das Produkt ist oft rein genug für das Screening. Bei Bedarf kann es aus Ethanol umkristallisiert werden. Charakterisieren Sie es mittels ¹H-NMR (Auftreten eines neuen Vinylprotons) und IR (charakteristische Nitrilbande bei ca. 2220 cm⁻¹).
Zusammenfassung der Derivate und Screening-Ziele
Die folgende Tabelle fasst die vorgestellten Derivatisierungsstrategien und die potenziellen biologischen Assays zusammen, die für die resultierenden Verbindungen relevant sind.
| Derivatisierungsstrategie | Reagenzklasse | Resultierende funktionelle Gruppe | Potenzielle biologische Screening-Ziele |
| Schiff-Base-Bildung | Primäre Amine (R-NH₂) | Imin (-CH=N-R) | Antimikrobielle Aktivität (Bakterien, Pilze), Antitumor-Aktivität (Zytotoxizitätstests), Antioxidative Aktivität (DPPH-Assay)[5] |
| Reduktive Aminierung | Amine (R₁R₂NH), [H] | Sekundäres/Tertiäres Amin (-CH₂-NR₁R₂) | Enzym-Inhibition (z.B. Kinasen, Proteasen), Rezeptor-Bindungsassays |
| Knoevenagel-Kondensation | Aktive Methylenverbindungen | α,β-ungesättigtes System (-CH=C(X)Y) | Entzündungshemmende Aktivität (z.B. ICAM-1-Assay), Michael-Akzeptoren für kovalente Inhibitoren[1] |
Diagramm des Screening-Prozesses
Nach der Synthese der Derivatbibliothek ist ein logischer und schrittweiser Screening-Prozess entscheidend, um die vielversprechendsten Kandidaten effizient zu identifizieren.
Abbildung 2: Logischer Ablauf eines typischen biologischen Screening-Kaskade.
Referenzen
-
Synthesis, Characterization and Biological Assay of Salicylaldehyde Schiff Base Cu(II) Complexes and their Precursors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Pharmakologische und pharmakokinetische Untersuchungen zu Salicylalkoholderivaten aus Salicis cortex. (n.d.). Publikationsserver der Universität Regensburg. Retrieved from --INVALID-LINK--
-
Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. (n.d.). National Library of Medicine. Retrieved from --INVALID-LINK--
-
Reduktive Aminierung. (2025, September 19). Wikipedia. Retrieved from --INVALID-LINK--
-
Knoevenagel-Kondensation Doebner-Modifikation. (n.d.). --INVALID-LINK--. Retrieved from --INVALID-LINK--
-
Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. (2007). National Library of Medicine. Retrieved from --INVALID-LINK--
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Process for the preparation of Schiff's bases and process for the reduction thereof. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Reduktive Aminierung von Aldehyden. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Salicylaldehyde azine schiff base transition metal compound and application thereof. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE4012008A1 - PROCESS FOR THE PREPARATION OF O-HYDROXY-BENZALDEHYDE - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102911189A - Salicylaldehyde azine schiff base transition metal compound and application thereof - Google Patents [patents.google.com]
- 7. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
- 8. DE19929345A1 - Reduktive Aminierung von Aldehyden - Google Patents [patents.google.com]
- 9. Knoevenagel-Kondensation [organische-chemie.ch]
Application Notes and Protocols: Leveraging Methyl 5-Formyl-2-hydroxybenzoate for the Advanced Synthesis of Functional Metal-Organic Frameworks
Introduction: The Strategic Advantage of Methyl 5-Formyl-2-hydroxybenzoate in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1][2] The choice of the organic ligand is paramount as it dictates the resulting MOF's topology, porosity, and chemical properties.[3]
This compound is a particularly promising but underexplored ligand for the synthesis of highly functional MOFs. Its key attributes include:
-
Multifunctionality: The molecule possesses three distinct functional groups—a carboxylate, a hydroxyl group, and a formyl (aldehyde) group. This allows for multiple coordination modes with metal centers and opens avenues for post-synthetic modification.
-
Asymmetric Nature: The arrangement of its functional groups can lead to the formation of MOFs with lower symmetry and potentially unique catalytic or recognition properties.
-
Reactive Handle: The aldehyde group provides a reactive site for post-synthetic modification, allowing for the introduction of further functionalities after the MOF has been assembled.[4][5]
While direct synthesis of MOFs using this compound as a primary linker is an emerging area of research, this guide will focus on a well-established and powerful technique: Post-Synthetic Modification (PSM) . PSM allows for the incorporation of desired functional groups into a pre-existing MOF, thereby tailoring its properties for specific applications.[6][7] In this context, this compound can be employed to functionalize existing MOFs, particularly those with amine-containing linkers.
Post-Synthetic Modification (PSM) with this compound: A Pathway to Advanced Functional Materials
The aldehyde group of this compound can readily react with the amine groups present in certain MOFs (e.g., UiO-66-NH₂, IRMOF-3) to form a stable imine bond (Schiff base). This covalent modification introduces the salicylaldehyde moiety into the MOF's pores, which can then serve as a coordination site for additional metal ions or as a platform for further organic transformations.
Rationale for PSM with this compound
-
Enhanced Catalytic Activity: The introduction of salicylaldehyde-type ligands can create new catalytic sites for a variety of organic transformations.[8]
-
Selective Sensing: The modified pores can exhibit selective binding towards specific analytes, making the MOF a candidate for chemical sensing applications.
-
Platform for Multi-step Synthesis: The newly introduced functional groups can be used as a starting point for more complex modifications within the MOF structure.
Experimental Protocols
Protocol 1: Post-Synthetic Modification of UiO-66-NH₂ with this compound
This protocol details the procedure for the covalent modification of the amine-functionalized zirconium-based MOF, UiO-66-NH₂, with this compound.
Materials:
-
UiO-66-NH₂ (synthesized according to established literature procedures)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (as a catalyst, optional)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials with screw caps
-
Centrifuge
-
Soxhlet extractor (optional, for extensive washing)
-
Vacuum oven
Step-by-Step Methodology:
-
Activation of UiO-66-NH₂:
-
Place a known amount of as-synthesized UiO-66-NH₂ (e.g., 100 mg) in a clean, dry reaction vial.
-
Wash the MOF with fresh DMF (3 x 10 mL), centrifuging and decanting the supernatant after each wash to remove residual reactants.
-
Perform a solvent exchange with ethanol (3 x 10 mL) to replace the DMF.
-
Activate the MOF by heating under dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules from the pores.
-
-
Preparation of the Modification Solution:
-
In a separate vial under an inert atmosphere, dissolve a 5-fold molar excess of this compound relative to the amine groups in UiO-66-NH₂ in anhydrous DMF.
-
Optional: Add a catalytic amount of triethylamine (e.g., 0.1 equivalent relative to the amine groups) to the solution to facilitate the imine formation.
-
-
Modification Reaction:
-
Transfer the activated UiO-66-NH₂ to the vial containing the this compound solution.
-
Seal the vial tightly and heat the mixture at 80 °C for 24 hours with gentle stirring.
-
-
Washing and Purification:
-
After the reaction, cool the vial to room temperature.
-
Collect the solid product by centrifugation and discard the supernatant.
-
Wash the modified MOF thoroughly with fresh anhydrous DMF (3 x 10 mL) to remove any unreacted this compound and triethylamine.
-
Perform a solvent exchange with a more volatile solvent like dichloromethane (DCM) or ethanol (3 x 10 mL). For rigorous cleaning, Soxhlet extraction with ethanol for 24 hours is recommended.
-
-
Drying and Storage:
-
Dry the purified, modified MOF under dynamic vacuum at a mild temperature (e.g., 60-80 °C) for 12 hours to remove the wash solvent.
-
Store the final product, designated as UiO-66-Sal-Me, in a desiccator or under an inert atmosphere.
-
Characterization of the Modified MOF
A suite of characterization techniques is essential to confirm the successful modification of the MOF and to evaluate its properties.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of the crystalline framework. | The PXRD pattern of UiO-66-Sal-Me should match that of the parent UiO-66-NH₂, indicating that the framework integrity is maintained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of new functional groups. | Appearance of a new peak corresponding to the C=N stretch of the imine bond (typically around 1620-1640 cm⁻¹) and a decrease in the intensity of the N-H bending vibrations of the primary amine. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the degree of functionalization (after digestion of the MOF). | Digestion of the modified MOF in a suitable deuterated acid (e.g., HF in DMSO-d₆) allows for the integration of proton signals from the linker and the modifying group to determine the percentage of modified amine sites. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve may show a different decomposition profile compared to the parent MOF, reflecting the presence of the new organic moiety. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To evaluate the changes in porosity and surface area. | A decrease in the BET surface area and pore volume is expected due to the introduction of the bulky functional group into the pores. |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: Workflow for the post-synthetic modification of UiO-66-NH₂.
Logical Relationship Diagram
Caption: Relationship between ligand functionalities and resulting MOF properties.
Potential Applications for Drug Development Professionals
The functionalization of MOFs with this compound opens up several possibilities relevant to drug development:
-
Enzyme Mimicry: The salicylaldehyde moiety, especially after coordination with a metal ion, can mimic the active sites of certain metalloenzymes, allowing the MOF to be used as a heterogeneous catalyst for reactions relevant to pharmaceutical synthesis.
-
Controlled Release: The imine bond is potentially reversible under acidic conditions (e.g., in endosomes or lysosomes). This could be exploited for the pH-triggered release of drug molecules that have been attached to the modified linker.
-
Bioconjugation: The aldehyde group can be used as a handle to conjugate biomolecules, such as peptides or targeting ligands, to the MOF for targeted drug delivery applications.
Conclusion
This compound is a versatile building block for the functionalization of metal-organic frameworks. While its use in direct synthesis is a promising future direction, its immediate and impactful application lies in the post-synthetic modification of existing MOFs. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating advanced porous materials for a wide range of applications, from catalysis to targeted therapeutics. The ability to rationally design and modify the internal environment of MOFs underscores their potential to address key challenges in materials science and medicine.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Functionalization of metal-organic frameworks with early transition metals : from fundamental studies to catalytic applications [dspace.mit.edu]
- 4. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 41489-76-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Step-by-step synthesis of "Methyl 5-formyl-2-methoxybenzoate" from "Methyl 5-Formyl-2-hydroxybenzoate"
Application Note: A-1729
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-formyl-2-methoxybenzoate from its precursor, Methyl 5-Formyl-2-hydroxybenzoate. The described method is based on the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a high-yield and high-purity synthesis.
Introduction
Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9) is a key intermediate in the synthesis of various pharmaceutical compounds, including peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors.[1] Its precursor, this compound (also known as Methyl 5-formylsalicylate), is a readily available starting material. The conversion of the phenolic hydroxyl group to a methoxy ether is a critical transformation that is efficiently achieved through O-methylation.
This protocol details a reliable and scalable method for this synthesis, focusing on the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent.[2][3] Understanding the nuances of this reaction is paramount to achieving optimal results.
Reaction Mechanism and Rationale
The conversion of this compound to Methyl 5-formyl-2-methoxybenzoate is a classic example of the Williamson ether synthesis.[3] The reaction proceeds in two fundamental steps:
-
Deprotonation: The acidic phenolic proton of this compound is abstracted by a suitable base to form a sodium phenoxide intermediate. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Potassium carbonate (K2CO3) is an effective and commonly used base for this purpose.[1]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (in this case, iodomethane). This occurs via an SN2 mechanism, leading to the formation of the desired ether and a salt byproduct.[2][3]
The selection of iodomethane as the methylating agent is based on the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group, facilitating the SN2 reaction.[4][5] Dimethylformamide (DMF) is an ideal solvent for this reaction as it is a polar aprotic solvent that can dissolve both the ionic and organic reactants and effectively solvate the cation, leaving the nucleophilic anion more reactive.[1]
Figure 1: Reaction workflow for the Williamson ether synthesis of Methyl 5-formyl-2-methoxybenzoate.
Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 41489-76-3 | 180.16[6] | 2.0 g | 11.1 |
| Iodomethane | 74-88-4 | 141.94 | 1.5 mL | 24.1 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 3.06 g | 22.1 |
| Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 15 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Water (deionized) | 7732-18-5 | 18.02 | As needed | - |
| Saturated saline solution | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (2.0 g, 11.1 mmol) and anhydrous potassium carbonate (3.06 g, 22.1 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (15 mL) to the flask.
-
Addition of Methylating Agent: While stirring at room temperature, slowly add iodomethane (1.5 mL, 24.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate = 2/1).[7]
-
Solvent Removal: After the reaction is complete, remove the dimethylformamide by distillation under reduced pressure.
-
Work-up and Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL) and saturated saline solution (2 x 20 mL).
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate = 2/1) to afford the pure Methyl 5-formyl-2-methoxybenzoate.[7]
Results and Characterization
Following this protocol, the expected yield of the purified product, Methyl 5-formyl-2-methoxybenzoate, is approximately 79%.[1] The product should be a white to off-white solid.
Table 2. Expected Product Characteristics
| Property | Expected Value |
| Appearance | White to Almost white powder to crystalline solid[8] |
| Yield | ~79%[1] |
| Melting Point | 85-86 °C[7] |
| Molecular Formula | C10H10O4[9] |
| Molecular Weight | 194.18 g/mol [9] |
The structure of the final product should be confirmed by spectroscopic methods:
-
1H NMR (CDCl3, 500 MHz): δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H).[1]
-
Mass Spectrometry (MS): m/z 195.05 (M+H)+.[1]
Troubleshooting
Figure 3: A decision tree for troubleshooting common issues in the synthesis.
Safety Precautions
-
Iodomethane: is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Potassium Carbonate: is an irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding route to Methyl 5-formyl-2-methoxybenzoate from this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical research and development. The key to success lies in the use of anhydrous reagents and solvents, proper monitoring of the reaction progress, and careful purification of the final product.
References
- 1. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 5-Formylsalicylate | C9H8O4 | CID 14363598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Precursor: Methyl 5-Formyl-2-hydroxybenzoate in the Synthesis of Pharmaceutical Intermediates
An In-Depth Guide for Researchers and Drug Development Professionals
Methyl 5-Formyl-2-hydroxybenzoate, also known as methyl 5-formylsalicylate, is a multifunctional aromatic compound that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature, possessing a phenolic hydroxyl group, a formyl (aldehyde) group, and a methyl ester, makes it a highly versatile and valuable precursor for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its applications, detailing key synthetic transformations and providing experimentally validated protocols.
Core Properties and Strategic Importance
This compound (CAS No: 41489-76-3) is a stable, crystalline solid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1] Its strategic importance in pharmaceutical synthesis stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications to build complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 41489-76-3 | [1] |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
The interplay of the electron-donating hydroxyl group and the electron-withdrawing formyl and carboxylate groups on the benzene ring influences its reactivity, making it a key building block for various heterocyclic and carbocyclic scaffolds found in numerous drug molecules.
Key Synthetic Transformations and Applications
The strategic positioning of the functional groups in this compound allows for a variety of chemical transformations, leading to the synthesis of several important classes of pharmaceutical intermediates.
Synthesis of Schiff Base Intermediates: Gateways to Bioactive Molecules
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
Protocol 1: General Synthesis of a Schiff Base Intermediate
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Rationale: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is often driven by the removal of water.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
To this solution, add the primary amine (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Logical Workflow for Schiff Base Synthesis
Caption: Workflow for Schiff base synthesis.
Knoevenagel Condensation for the Synthesis of Chromene and Coumarin Derivatives
The aldehyde group of this compound can participate in Knoevenagel condensation reactions with active methylene compounds. This reaction is a cornerstone for the synthesis of various heterocyclic systems, including chromenes and coumarins, which are prevalent scaffolds in many pharmaceuticals.[3][5]
Protocol 2: Synthesis of a Chromene Derivative via Knoevenagel Condensation
This protocol outlines the synthesis of a chromene derivative from this compound and malononitrile, catalyzed by a basic catalyst.
Rationale: The basic catalyst deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. An intramolecular cyclization followed by dehydration leads to the formation of the chromene ring.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Pyrrolidine (catalytic amount)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate.
-
Monitor the reaction by TLC.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the chromene derivative.
Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a multi-component reaction that can utilize aromatic aldehydes like this compound to produce 1,4-dihydropyridine (DHP) derivatives. DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[6][7]
Protocol 3: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a general procedure for the Hantzsch synthesis using this compound.
Rationale: The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (ammonia or ammonium acetate). The mechanism involves a series of condensations and cyclizations to form the dihydropyridine ring.
Materials:
-
This compound
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Synthetic Pathway Overview
Caption: Key synthetic routes from the precursor.
Functional Group Manipulations
For more complex syntheses, selective manipulation of the functional groups of this compound is often necessary.
Protection of the Phenolic Hydroxyl Group
The acidic phenolic hydroxyl group can interfere with certain reactions. Protecting it as an ether (e.g., methyl or benzyl ether) is a common strategy.
Protocol 4: Methylation of the Phenolic Hydroxyl Group
Rationale: Williamson ether synthesis is a reliable method for forming ethers. A base is used to deprotonate the phenol, forming a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Materials:
-
This compound
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension vigorously and add dimethyl sulfate or methyl iodide dropwise.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methylated product.
Selective Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol, providing a new site for further functionalization.
Protocol 5: Selective Reduction to a Benzyl Alcohol
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of esters.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding benzyl alcohol.
Conclusion
This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its trifunctional nature allows for the efficient construction of a wide range of heterocyclic and other complex molecular structures that are central to the development of new therapeutic agents. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this compound and leverage its potential in drug discovery and development.
References
- 1. atamankimya.com [atamankimya.com]
- 2. chembk.com [chembk.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch_pyridine_synthesis [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for "Methyl 5-Formyl-2-hydroxybenzoate" Synthesis
Introduction: Methyl 5-formyl-2-hydroxybenzoate is a valuable building block in organic and pharmaceutical synthesis.[1] Its synthesis, however, which typically involves the formylation of methyl salicylate, presents notable challenges for researchers. The primary hurdles include achieving high yields and controlling the regioselectivity of the formylation reaction. This guide provides in-depth troubleshooting strategies and optimized protocols to address the common issues encountered during its synthesis, ensuring a more efficient and reproducible outcome.
Section 1: Foundational Synthetic Strategies & Mechanistic Considerations
The synthesis of this compound requires the introduction of a formyl (-CHO) group onto the methyl salicylate backbone. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the two existing substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
Hydroxyl Group (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).
-
Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position (position 4).
The strongly activating nature of the hydroxyl group dominates the reaction, leading primarily to substitution at positions 3 (ortho) and 5 (para). The challenge lies in maximizing the formation of the desired 5-formyl (para) isomer over the 3-formyl (ortho) byproduct. Two classical formylation reactions are commonly employed for this purpose: the Reimer-Tiemann reaction and the Duff reaction.[2]
| Feature | Reimer-Tiemann Reaction | Duff Reaction |
| Reagents | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) |
| Electrophile | Dichlorocarbene (:CCl₂)[3] | Iminium ion intermediate[4] |
| Typical Selectivity | Mixture of ortho and para isomers, often favoring ortho.[5][6] | Strongly favors ortho substitution.[4] |
| Conditions | Biphasic (aqueous/organic), often requires heating.[3] | Anhydrous, acidic, heating often required. |
| Common Issues | Isomer separation, exothermic reaction control, handling chloroform. | Low yields, potential for di-formylation and polymerization.[4][5] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the synthesis of this compound.
Q1: My overall yield is consistently low (<30%). What are the primary factors to investigate?
A: Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.[7]
-
Reagent Quality and Stoichiometry: Ensure all reagents are pure and dry, especially solvents. The Vilsmeier-Haack reaction, another formylation method, is notoriously sensitive to moisture, and similar principles apply here.[8] Accurately calculate and weigh all reagents.[7]
-
Reaction Conditions:
-
Temperature: Formylation reactions can be highly sensitive to temperature. The Reimer-Tiemann reaction can be exothermic once initiated and may require cooling to prevent side reactions.[3] Conversely, the Duff reaction often requires sustained heating (e.g., 70°C in TFA or 150-160°C in a glyceroboric acid medium) to proceed at a reasonable rate.[5][9] Monitor and control the temperature diligently.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Quench the reaction once the starting material is consumed and the product concentration is maximized. Prolonged reaction times, especially at high temperatures, can lead to product decomposition or the formation of polymeric resins.[5]
-
-
Inefficient Workup: Significant product loss can occur during extraction and purification. Ensure proper phase separation during aqueous workup and rinse all glassware and drying agents thoroughly to recover all product.[7]
Q2: I'm getting a mixture of isomers (3-formyl and 5-formyl). How can I improve the selectivity for the desired 5-formyl product?
A: This is the central challenge of this synthesis. Since the Duff reaction strongly favors the ortho (3-formyl) product, the Reimer-Tiemann reaction is generally the more advantageous route for obtaining the 5-formyl isomer, as it tends to produce a mixture of both.[3][4]
-
Mechanism Insight: The ortho-selectivity in the Reimer-Tiemann reaction is often attributed to the coordination of the dichlorocarbene intermediate with the phenoxide ion.[5]
-
Optimization Strategies: While achieving complete para-selectivity is difficult, the ortho:para ratio can be influenced by reaction conditions. Experiment with different solvents and counterions (by using different bases, e.g., KOH vs. NaOH) as these can alter the steric and electronic environment of the phenoxide, potentially favoring the more sterically accessible para position.
Q3: My reaction produces a significant amount of dark, tarry polymer. What causes this and how can I prevent it?
A: The formation of a dark polymer or resin is a classic side reaction in the formylation of phenols, akin to phenol-formaldehyde resin formation.[5] This occurs through repeated hydroxymethylation and subsequent condensation reactions.
-
Cause: This issue is particularly prevalent in the Duff reaction and is exacerbated by high temperatures and extended reaction times.
-
Prevention:
-
Temperature Management: Avoid excessive temperatures. Maintain the lowest effective temperature that allows the formylation to proceed.[5]
-
Stoichiometry Control: Use a formaldehyde equivalent-to-phenol ratio of less than one if possible, though this may negatively impact your overall yield.[5]
-
Minimize Reaction Time: As determined by TLC or HPLC monitoring, stop the reaction as soon as the desired product is maximized to prevent subsequent polymerization.[5]
-
Q4: I'm observing di-formylation of my product. How can this be minimized?
A: Di-formylation occurs when a second formyl group is added to the aromatic ring, typically at the other activated ortho position. This is more common in the Duff reaction.
-
Cause: The primary cause is an excess of the formylating agent.
-
Prevention: The most effective method is to carefully control the stoichiometry.[5] Use a molar ratio of the formylating agent (e.g., HMTA) to the methyl salicylate substrate that is as close to 1:1 as possible. A slight excess of the substrate can also help suppress di-substitution.
Section 3: Frequently Asked Questions (FAQs)
Q: Which is the recommended starting method for a first-time synthesis: Duff or Reimer-Tiemann? A: For the specific synthesis of This compound , the Reimer-Tiemann reaction is the recommended starting point.[10] Despite its own challenges (e.g., handling chloroform, potential for low yields), it is more likely to produce the desired para-substituted 5-formyl isomer. The Duff reaction is highly ortho-selective and would predominantly yield the undesired 3-formyl isomer.[4]
Q: What are the best practices for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any major byproducts. Spot the reaction mixture alongside a spot of your starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.
Q: What are the critical safety considerations when running these formylation reactions? A: Both reactions require strict adherence to safety protocols.
-
Reimer-Tiemann: Chloroform is a suspected carcinogen and should be handled exclusively in a well-ventilated fume hood. The reaction with strong bases is exothermic and can cause boiling and splashing if reagents are mixed too quickly.[3]
-
Duff Reaction: Often uses strong acids like trifluoroacetic acid (TFA) or requires high temperatures, posing risks of chemical and thermal burns.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Section 4: Optimized Experimental Protocol (Reimer-Tiemann Method)
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (4-5 equivalents) in water and add it to the flask. The mixture will become warm.
-
Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (3-4 equivalents) dropwise through the condenser over a period of 1-2 hours. The solution will typically turn dark.
-
Reaction: Maintain the temperature and continue stirring for several hours after the addition is complete. Monitor the reaction by TLC.
-
Workup:
-
After cooling to room temperature, acidify the reaction mixture carefully with dilute hydrochloric acid until it is acidic (pH ~2-3).
-
Steam distill the mixture to remove unreacted chloroform and any ortho-isomer (Methyl 3-Formyl-2-hydroxybenzoate), which is more volatile.
-
Cool the remaining solution and extract it multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid or oil will likely be a mixture of isomers. Purify using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the this compound.
-
Section 5: Visualizations & Workflows
Reaction Mechanisms
References
- 1. chembk.com [chembk.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Technical Support Center: Purification of Crude Methyl 5-Formyl-2-hydroxybenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven technical support for the purification of crude "Methyl 5-Formyl-2-hydroxybenzoate." The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and an understanding of the common challenges encountered during the synthesis and purification of this compound.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
The synthesis of this compound, often prepared via formylation reactions such as the Duff or Reimer-Tiemann reaction on methyl salicylate, can result in a crude product containing various impurities.[1][2][3] These may include unreacted starting materials, regioisomers, and other reaction byproducts. Effective purification is critical to obtaining a high-purity final product suitable for downstream applications.
Problem 1: Oily or Gummy Product Instead of a Solid
Probable Causes:
-
Residual Solvent: Incomplete removal of the reaction or extraction solvent is a common cause of an oily product.
-
Presence of Low-Melting Impurities: Unreacted starting materials or certain byproducts can act as a eutectic mixture, depressing the melting point of the desired product.
-
Hygroscopic Nature: The presence of phenolic and aldehydic functional groups may lead to the absorption of atmospheric moisture.
Solutions:
-
Thorough Drying: Ensure the crude product is dried under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in the removal of volatile solvents, but be cautious of potential degradation.
-
Trituration: If the product is an oil, attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which the desired product is insoluble) and scratching the inside of the flask with a glass rod. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.
-
Recrystallization: If trituration fails, proceed with recrystallization from a suitable solvent system.
Problem 2: Low Purity After a Single Purification Step
Probable Causes:
-
Inappropriate Purification Technique: The chosen method may not be effective for separating the specific impurities present.
-
Suboptimal Recrystallization Solvent: The solvent system may not provide a sufficient difference in solubility between the product and impurities at high and low temperatures.
-
Co-elution in Column Chromatography: Impurities with similar polarity to the product may co-elute during column chromatography.
Solutions:
-
Sequential Purification: Employ a combination of purification techniques. For instance, an initial acid-base extraction can remove acidic or basic impurities, followed by column chromatography or recrystallization.
-
Optimize Recrystallization: Systematically screen for an optimal recrystallization solvent. A good starting point is a binary solvent system, such as methanol/water or dichloromethane/heptane.[4]
-
Fine-tune Column Chromatography:
-
Solvent System: Use a less polar solvent system to improve the separation of closely eluting compounds. A gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.
-
Stationary Phase: Consider using a different stationary phase if silica gel does not provide adequate separation. Alumina (basic or neutral) can be an alternative.
-
Problem 3: Significant Product Loss During Purification
Probable Causes:
-
High Solubility in Recrystallization Solvent: The desired product may have significant solubility in the cold recrystallization solvent, leading to losses in the mother liquor.
-
Improper Column Loading or Elution: Using too polar of a solvent for loading or starting the elution can cause the product to move down the column too quickly, resulting in poor separation and loss.
-
Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Solutions:
-
Recrystallization Optimization:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
-
Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization or purify it by column chromatography to recover additional product.
-
-
Column Chromatography Best Practices:
-
Dry Loading: For compounds that are highly soluble in the eluent, consider dry loading onto the column. This involves adsorbing the crude product onto a small amount of silica gel and then loading the dried silica onto the column.
-
Careful Elution: Start with a low polarity eluent and gradually increase the polarity to ensure good separation.
-
-
Consider Alternative Adsorbents: If degradation is suspected, use a neutral adsorbent like neutral alumina or a deactivated silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route.
-
From Duff or Reimer-Tiemann Reactions:
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on the structure of this compound, which has both polar (hydroxyl, aldehyde, ester) and non-polar (benzene ring) regions, a binary solvent system is often a good choice.
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes dropwise until turbidity is observed. Reheat to clarify and then allow to cool.
Q3: What is a suitable mobile phase for column chromatography of this compound?
A3: A mixture of hexanes and ethyl acetate is a standard and effective mobile phase for this compound. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired product. A typical system found in literature for a similar compound is a 6:1 mixture of Hexanes/EtOAc.[5]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (the aromatic ring should be UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain). Combine the fractions that contain the pure product.
Q5: My purified product has a melting point range that is lower and broader than the literature value. What does this indicate?
A5: A broad and depressed melting point is a classic indication of an impure compound. The impurities are disrupting the crystal lattice of the pure substance. Further purification is necessary. The literature melting point for this compound is approximately 79.0 to 83.0 °C.[6]
III. Experimental Protocols & Visual Workflows
Protocol 1: Recrystallization using Methanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve the solid completely.
-
Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting with the initial low-polarity mobile phase.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visual Workflow: Purification Strategy
References
Technical Support Center: Troubleshooting Low Yield in Methyl 5-Formyl-2-hydroxybenzoate Condensation Reactions
Welcome to the Technical Support Center for the synthesis of Methyl 5-Formyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the formylation of methyl salicylate. As experienced chemists know, while formylation reactions are fundamental, achieving high, reproducible yields can be elusive. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from methyl salicylate?
A1: The most common methods for the formylation of phenols and their derivatives, such as methyl salicylate, are electrophilic aromatic substitution reactions. The three primary approaches are the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated ortho-formylation. Each has its own set of advantages and challenges regarding yield, regioselectivity, and reaction conditions.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in these condensation reactions can stem from a variety of factors. Common culprits include suboptimal reaction conditions (temperature, time), incorrect stoichiometry of reagents, moisture in the reaction, and the formation of side products. The electronic properties of the methyl salicylate starting material, with both an activating hydroxyl group and a deactivating ester group, can also lead to a delicate balance in reactivity.
Q3: I am observing the formation of a significant amount of unreacted methyl salicylate. What is the likely cause?
A3: Incomplete conversion is a frequent issue. This can be due to insufficient reaction time, a reaction temperature that is too low to overcome the activation energy, or inadequate mixing, especially in biphasic reactions like the Reimer-Tiemann. Deactivation of the formylating agent by trace amounts of water can also be a contributing factor.
Q4: My final product is a mixture of isomers. How can I improve the regioselectivity of the formylation?
A4: The hydroxyl group of methyl salicylate is an ortho-, para-director. While the ester group is meta-directing, the strong activating effect of the hydroxyl group dominates. The Reimer-Tiemann reaction, for instance, is known to produce both ortho- and para-isomers.[1] To favor the desired 5-formyl (para to the hydroxyl group) product, reaction conditions must be carefully controlled. Magnesium-mediated formylation is known for its high ortho-selectivity, which in the case of methyl salicylate would lead to 3-formyl-2-hydroxybenzoate. Therefore, for the desired 5-formyl isomer, the Reimer-Tiemann or Duff reactions are more appropriate starting points, with the understanding that optimization will be necessary to maximize the yield of the desired isomer.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems and their solutions, categorized by the synthetic method.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform and a strong base.[2] The reactive species is dichlorocarbene.[3]
Issue 1.1: Low overall yield with significant recovery of starting material.
-
Potential Cause:
-
Inefficient Dichlorocarbene Formation: The generation of dichlorocarbene from chloroform and a strong base is sensitive to reaction conditions.
-
Suboptimal Temperature: The reaction is often biphasic and requires sufficient energy to proceed.[2]
-
Poor Mixing: In a biphasic system, inadequate agitation can limit the interaction between the phenoxide and dichlorocarbene.[2]
-
-
Solutions:
-
Base and Solvent: Ensure the use of a concentrated aqueous solution of a strong base (e.g., 50% NaOH). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.
-
Temperature Control: The reaction can be highly exothermic once initiated.[4] It is advisable to heat the mixture to 60-70°C to initiate the reaction and then maintain the temperature, ensuring it does not run away.
-
Vigorous Stirring: Employ efficient mechanical stirring to ensure good mixing of the aqueous and organic phases.
-
Issue 1.2: Formation of a mixture of 3-formyl and 5-formyl isomers.
-
Potential Cause:
-
Inherent Lack of Complete Regioselectivity: The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers.[1]
-
-
Solutions:
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experimenting with less polar aprotic solvents may alter the selectivity.
-
Purification: An efficient purification strategy, such as column chromatography, will be necessary to separate the desired 5-formyl isomer from the 3-formyl byproduct.
-
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5] It is known for being ortho-selective but can suffer from low yields.[5]
Issue 2.1: Very low yield of the formylated product.
-
Potential Cause:
-
Inefficient Hydrolysis of the Iminium Intermediate: The reaction proceeds through an iminium ion intermediate which must be hydrolyzed to the final aldehyde.[5]
-
Substrate Deactivation: The ester group in methyl salicylate is electron-withdrawing and can deactivate the aromatic ring towards electrophilic substitution.
-
-
Solutions:
-
Acid Catalyst: The use of a stronger acid, such as trifluoroacetic acid, can improve the yield compared to the traditional glyceroboric acid conditions.[6]
-
Reaction Time and Temperature: The Duff reaction often requires prolonged heating at high temperatures (e.g., 150-160°C).[7] Ensure the reaction is heated for a sufficient duration.
-
Stoichiometry: Varying the molar ratio of methyl salicylate to HMTA can impact the yield. An excess of HMTA is often used.
-
Issue 2.2: Formation of polymeric/tarry byproducts.
-
Potential Cause:
-
High Reaction Temperatures: The strongly acidic conditions and high temperatures can lead to polymerization of the starting material or product.
-
-
Solutions:
-
Temperature Optimization: Carefully control the reaction temperature. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.
-
Work-up Procedure: Quenching the reaction mixture in cold water or ice immediately after the reaction is complete can help to minimize the formation of tars.
-
Magnesium-Mediated Ortho-Formylation
This method involves the deprotonation of the phenol with a magnesium alkoxide, followed by reaction with paraformaldehyde. It is highly ortho-selective.[8] While this method is excellent for producing the 3-formyl isomer, it is not suitable for the synthesis of the 5-formyl isomer.
Experimental Protocols
The following are representative protocols based on established procedures. Optimization may be required for your specific laboratory conditions and scale.
Protocol 1: Reimer-Tiemann Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add methyl salicylate (1 equivalent) and chloroform (3-4 equivalents).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. With vigorous stirring, slowly add the NaOH solution to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-70°C with continued vigorous stirring for 4-6 hours. The mixture will typically become thick and colored.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid until the pH is acidic.
-
Steam distill the mixture to remove unreacted chloroform and any volatile byproducts.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product, a mixture of isomers and unreacted starting material, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Duff Reaction Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine methyl salicylate (1 equivalent), hexamethylenetetramine (HMTA, 2-3 equivalents), and trifluoroacetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (around 80-90°C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Hydrolyze the intermediate by adding an equal volume of concentrated hydrochloric acid and heating the mixture for 15-30 minutes.
-
Cool the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Typical Yield | 15-40% (of mixed isomers) | 10-25% (ortho-selective)[6][7] |
| Key Reagents | Chloroform, Strong Base (e.g., NaOH) | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) |
| Temperature | 60-70°C | 80-160°C |
| Primary Byproducts | 3-formyl isomer, unreacted starting material | Tarry polymers, unreacted starting material |
| Advantages | Readily available reagents | Ortho-selectivity, avoids chloroform |
| Disadvantages | Low regioselectivity, use of chloroform | Often low yields, high temperatures |
Visualization of Reaction Mechanisms and Workflows
Reimer-Tiemann Reaction Mechanism
Caption: Mechanism of the Reimer-Tiemann Reaction.
Duff Reaction Mechanism
Caption: Simplified mechanism of the Duff Reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols | Semantic Scholar [semanticscholar.org]
How to avoid polymerization of "Methyl 5-Formyl-2-hydroxybenzoate" under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Acid-Catalyzed Polymerization
Welcome to the technical support center for Methyl 5-Formyl-2-hydroxybenzoate. This guide is designed to provide in-depth technical assistance to researchers encountering stability issues with this compound, specifically its tendency to polymerize under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental designs effectively.
Introduction: The Challenge of Synthesizing with Salicylaldehyde Derivatives
This compound is a valuable bifunctional building block in organic synthesis. However, its structure, which incorporates both a phenolic hydroxyl group and an aldehyde ortho to each other, presents a significant challenge. The proximity of these two reactive groups makes the molecule susceptible to acid-catalyzed self-condensation, leading to the formation of oligomers and polymers. This process is analogous to the initial stages of phenol-formaldehyde resin formation.
Under acidic conditions, the aldehyde's carbonyl group can be protonated, rendering it highly electrophilic. This activated aldehyde can then be attacked by the electron-rich aromatic ring of another molecule, specifically at the positions activated by the hydroxyl group. This intermolecular reaction initiates a cascade of condensation events, resulting in a complex mixture of oligomeric species and ultimately, insoluble polymeric material. This not only consumes the starting material but also complicates purification and compromises the yield and purity of the desired product.
This guide provides a comprehensive overview of the mechanisms leading to this instability and offers field-proven strategies to mitigate and prevent this unwanted polymerization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound under acidic conditions.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns cloudy or a precipitate forms upon addition of acid. | Acid-catalyzed polymerization of the starting material. | Immediately cease the reaction if possible. For future experiments, implement a protecting group strategy for the phenolic hydroxyl group before introducing acidic reagents. |
| Low yield of the desired product with a significant amount of baseline material on TLC. | Formation of soluble oligomers that are difficult to separate from the product. | Utilize a protecting group for the phenol. If protection is not feasible, consider using milder acidic conditions (e.g., weaker Brønsted acids or Lewis acids) and lower reaction temperatures. |
| ¹H NMR of the crude product shows broad, unresolved signals in the aromatic and methylene bridge regions. | Presence of a complex mixture of oligomers/polymers.[1][2][3][4] | Protect the phenolic hydroxyl group prior to the acidic step. If polymerization has already occurred, purification may be challenging. Consider alternative synthetic routes that avoid acidic conditions. |
| Inconsistent reaction outcomes when using different batches of acid. | The strength and concentration of the acid catalyst are critical. Stronger acids will accelerate polymerization more significantly. | Standardize the acid used. Consider using buffered solutions or milder acids like pyridinium p-toluenesulfonate (PPTS) to maintain better control over the pH. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the polymerization of this compound in acid?
A1: The polymerization is an acid-catalyzed electrophilic aromatic substitution reaction. The process is initiated by the protonation of the formyl group, which increases its electrophilicity. The electron-rich phenol ring of a second molecule then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by dehydration to form a methylene bridge between the two aromatic rings. This process can repeat, leading to the formation of oligomers and polymers, similar to the synthesis of novolac resins.
Q2: At what pH range does polymerization become a significant issue?
A2: While a specific pH threshold is difficult to define and is dependent on factors like temperature and concentration, significant polymerization is generally observed under strongly acidic conditions (pH < 4). However, even mildly acidic conditions can promote slow oligomerization over extended reaction times. It is therefore advisable to avoid acidic conditions altogether if the phenolic hydroxyl group is unprotected.
Q3: Are there any specific acids that are more problematic than others?
A3: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are particularly effective at catalyzing this polymerization. Lewis acids can also promote this reaction. Weaker Brønsted acids may be less aggressive, but the risk of polymerization remains.
Q4: Can I avoid this issue by simply running the reaction at a lower temperature?
A4: Lowering the reaction temperature can decrease the rate of polymerization, but it will not eliminate it. For reactions that require prolonged exposure to acidic conditions, this strategy is often insufficient to prevent significant product loss.
Q5: What is the most effective way to prevent this polymerization?
A5: The most robust and widely accepted strategy is to temporarily "mask" or "protect" the reactive phenolic hydroxyl group. This is achieved by converting it into a less reactive functional group, such as an ether, that is stable to the acidic conditions of your reaction. Once the desired transformation is complete, the protecting group can be removed to regenerate the free phenol. This approach provides a self-validating system for ensuring the integrity of your molecule during synthesis.
Core Strategy: The Power of Protecting Groups
The key to successfully using this compound in acidic environments is the strategic use of protecting groups. By temporarily converting the highly reactive phenolic hydroxyl group into a stable ether, its ability to participate in the acid-catalyzed polymerization is nullified.
Below is a logical workflow for implementing a protecting group strategy:
Caption: General workflow for using protecting groups.
Two of the most reliable and commonly used protecting groups for phenols are the Methoxymethyl (MOM) ether and the Benzyl (Bn) ether.
Option 1: Methoxymethyl (MOM) Ether Protection
The MOM group is an acetal that is stable to a wide range of non-acidic conditions but can be readily cleaved with mild acid.[5][6][7][8][9]
Experimental Protocol: MOM Protection of this compound
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
MOMCl Addition: Cool the solution to 0 °C in an ice bath. Slowly add chloromethyl methyl ether (MOMCl, 1.5-2.0 eq.) dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-(methoxymethoxy)-5-formylbenzoate.
Experimental Protocol: Deprotection of MOM Ether
-
Dissolution: Dissolve the MOM-protected compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, e.g., 2M solution), or a milder acid like pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution). Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Option 2: Benzyl (Bn) Ether Protection
The benzyl ether is a robust protecting group, stable to a wide range of acidic and basic conditions. Its primary advantage is that it can be removed under neutral conditions via catalytic hydrogenation, which is orthogonal to many acid-labile protecting groups.[10][11][12][13]
Experimental Protocol: Benzyl Protection of this compound
-
Preparation: To a solution of this compound (1.0 eq.) in an anhydrous solvent like acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
BnBr Addition: Add benzyl bromide (BnBr, 1.1-1.2 eq.) and a catalytic amount of potassium iodide (KI).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of Benzyl Ether via Catalytic Transfer Hydrogenation [10][14][15]
-
Preparation: Dissolve the benzyl-protected compound in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogen Source: Add a hydrogen donor such as ammonium formate or formic acid.
-
Reaction: Stir the mixture at room temperature, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
What if Both Functional Groups are Reactive? Orthogonal Protection
In some synthetic routes, the aldehyde group might also be susceptible to reaction under the conditions used for subsequent steps. In such cases, both the phenolic hydroxyl and the formyl groups may need protection. This requires an "orthogonal" protection strategy, where each protecting group can be removed under conditions that do not affect the other.
References
- 1. Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers | Semantic Scholar [semanticscholar.org]
- 2. Study of Phenol-Formaldehyde Oligomers Derivatives Structure by IR- and NMR-Spectroscopy | Academic Journals and Conferences [science2016.lp.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Methyl 5-Formyl-2-hydroxybenzoate
Welcome to the technical support center for Methyl 5-Formyl-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile yet challenging substrate. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
This compound is a multifunctional aromatic compound, featuring a phenolic hydroxyl, a formyl group, and a methyl ester. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals[1]. However, the proximate and electronically distinct functional groups present significant challenges in achieving chemoselective catalytic transformations. This guide provides a structured, question-and-answer approach to address the most common issues encountered in the lab.
Part 1: General FAQs & Substrate Quality Control
This section addresses foundational questions regarding the handling and inherent reactivity of this compound.
Q1: What are the primary chemoselectivity challenges with this substrate?
Answer: The main challenge lies in selectively targeting one of the three functional groups (formyl, hydroxyl, ester) without inducing unwanted side reactions on the others.
-
Formyl vs. Aromatic Ring/Ester: During hydrogenation, the formyl group is the most reducible. However, aggressive catalysts or conditions can lead to over-reduction of the resulting benzyl alcohol to a methyl group or even hydrogenation of the aromatic ring.[2][3]
-
Hydroxyl Group Interference: The acidic phenolic proton can react with basic reagents or catalysts. More importantly, the hydroxyl group can coordinate to metal catalyst centers, potentially altering their activity or poisoning them.[4]
-
Formyl Group Reactivity: The aldehyde can participate in various side reactions, such as Cannizzaro reactions under basic conditions or decarbonylation at high temperatures.
Q2: How does the purity of this compound affect catalytic reactions?
Answer: Substrate purity is critical. Impurities from its synthesis, such as residual 5-formylsalicylic acid[5], can have a profound impact.
-
Acidic Impurities: Carboxylic acid impurities can poison basic catalysts or neutralize bases added as promoters, leading to sluggish or incomplete reactions.
-
Inorganic Salts: Residual inorganic salts can interfere with catalyst activity.
-
Recommendation: Always verify the purity of your starting material (≥98% is recommended[6]) by ¹H NMR and/or LC-MS. If necessary, purify by recrystallization or column chromatography before use.
Part 2: Troubleshooting Guide: Catalytic Hydrogenation of the Formyl Group
The selective reduction of the formyl group to a hydroxymethyl group is a common and critical transformation.
Q3: My hydrogenation reaction is slow or has stalled. What are the likely causes and solutions?
Answer: A stalled hydrogenation can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Cause 1: Catalyst Poisoning. The phenolic hydroxyl group or impurities like sulfur or halides can act as catalyst poisons[4].
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If this fails, consider using a catalyst known to be more resistant to poisoning or pre-treating your substrate with activated carbon to remove impurities. In some cases, adding a non-coordinating base can mitigate poisoning from acidic impurities.
-
-
Cause 2: Insufficient Hydrogen Pressure. Low H₂ pressure may not provide a sufficient driving force for the reaction.
-
Cause 3: Poor Catalyst Quality. The activity of catalysts like Palladium on Carbon (Pd/C) can vary between batches and suppliers.
-
Solution: Test a new batch of catalyst or a catalyst from a different manufacturer. Ensure the catalyst has been stored properly under an inert atmosphere.
-
Q4: I'm observing over-reduction to the 5-methyl product. How can I improve selectivity for the benzyl alcohol?
Answer: Over-reduction, or hydrogenolysis of the intermediate benzyl alcohol, is a common side reaction, especially with palladium catalysts.[2][3]
-
Solution 1: Catalyst Modification (Selective Poisoning). The activity of Pd/C can be attenuated by adding a "catalyst poison" that selectively inhibits the undesired hydrogenolysis reaction more than the desired aldehyde reduction.
-
Pyridine: Adding a small amount of pyridine to the reaction mixture is a well-established method to prevent the hydrogenolysis of benzyl groups, particularly in phenolic compounds.[7][8][9]
-
Lindlar's Catalyst: Using a pre-poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) can also provide the desired selectivity.[4][10]
-
-
Solution 2: Change the Metal Catalyst. Different metals exhibit different selectivities.
-
Ruthenium (Ru): Ru-based catalysts can show excellent activity and chemoselectivity for aromatic aldehyde hydrogenation, often under mild conditions.[11]
-
Manganese (Mn): Homogeneous manganese pincer complexes have been reported as highly efficient for the chemoselective hydrogenation of aldehydes, even in the presence of other reducible groups.[12]
-
-
Solution 3: Optimize Reaction Conditions. Lowering the temperature and hydrogen pressure will generally disfavor the more energy-intensive hydrogenolysis reaction.
Data Summary: Catalyst Comparison for Selective Aldehyde Hydrogenation
| Catalyst System | Loading | H₂ Pressure | Temperature | Solvent | Key Feature | Reference |
| Pd/C (5%) | 1-5 mol% | 1-10 bar | 25 °C | EtOH/MeOH | Standard choice, risk of over-reduction | [2] |
| Pd/C + Pyridine | 5 mol% | 1 bar | 25 °C | EtOH | Suppresses hydrogenolysis of the C-O bond | [7],[8] |
| γ-Fe₂O₃@HAP-Pd | 10 mg / mmol | 10 bar | 25 °C | H₂O | High selectivity, works in aqueous media | [13] |
| Ru NPs (stabilized) | 0.2 mol% | 10 bar | 30 °C | Ionic Liquid | Excellent activity and tunable selectivity | [11] |
| [Mn(PNP-iPr)(CO)₂(H)] | 0.05 mol% | 50 bar | 25 °C | EtOH | High chemoselectivity, base-free conditions | [12] |
Workflow: Troubleshooting Hydrogenation Selectivity
Caption: Decision tree for troubleshooting hydrogenation.
Part 3: Troubleshooting Guide: Reductive Amination
Forming an amine via reductive amination is another key transformation. This typically involves two steps: imine formation followed by reduction.
Q5: My imine formation is low-yielding. How can I drive it to completion?
Answer: Imine formation is a reversible equilibrium reaction. To achieve high yields, the water byproduct must be removed or the carbonyl must be activated.[14]
-
Solution 1: Dehydration. Use a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or employ Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.
-
Solution 2: Lewis Acid Catalysis. A Lewis acid can activate the formyl group, making it more electrophilic.
Q6: During the reduction of the imine, I'm getting significant amounts of the starting aldehyde back. Why is this happening?
Answer: This indicates that the imine is hydrolyzing back to the aldehyde and amine before it can be reduced. This is common when using reducing agents that require acidic or aqueous conditions.
-
Solution 1: Use a Non-Hydrolytic Reducing Agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations because it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the aldehyde starting material.[15]
-
Solution 2: Two-Step Procedure. First, form and isolate the imine under anhydrous conditions. After purification, dissolve the stable imine in a suitable solvent and then perform the reduction with a reagent like NaBH₄ or catalytic hydrogenation.
Experimental Protocol: One-Pot Reductive Amination using STAB
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1 eq).
-
Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a drop of acetic acid to catalyze imine formation and stir for 1 hour at room temperature.[15]
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 4: Considerations for Catalytic Cross-Coupling
Using this compound in cross-coupling reactions is challenging due to the unactivated C-O bond of the phenol.[17]
Q7: Can I use the phenolic hydroxyl group directly in a Suzuki or Buchwald-Hartwig coupling?
Answer: Direct cross-coupling of phenols is extremely challenging and requires specialized catalyst systems that are often not commercially available or are substrate-specific.[17][18] The high bond dissociation energy of the phenolic C-O bond makes oxidative addition difficult.[17]
Q8: What is the standard strategy to make this substrate amenable to cross-coupling?
Answer: The standard and most reliable strategy is to convert the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf).
-
Activation: React this compound with triflic anhydride (Tf₂O) or nonafluorobutanesulfonyl fluoride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding aryl triflate/nonaflate.
-
Cross-Coupling: The resulting aryl triflate is an excellent electrophile for a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[19] This two-step sequence is highly reliable and broadly applicable.
Logical Workflow: Preparing for Cross-Coupling
Caption: Recommended workflow for cross-coupling reactions.
References
- 1. chembk.com [chembk.com]
- 2. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. This compound | 41489-76-3 [chemicalbook.com]
- 6. This compound | 41489-76-3 [sigmaaldrich.com]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 11. Tuning the chemoselective hydrogenation of aromatic ketones, aromatic aldehydes and quinolines catalyzed by phosphine functionalized ionic liquid stabilized ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Formylating Agents for the Synthesis of Substituted Salicylaldehydes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Formylation in Synthesis
Formylation, the introduction of a formyl group (–CHO) into an organic compound, is a cornerstone of synthetic organic chemistry.[1] The resulting aldehydes are pivotal intermediates, serving as versatile precursors for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. For researchers in drug development, the regioselective formylation of activated aromatic systems, such as phenols, is of paramount importance for building molecular complexity and exploring structure-activity relationships (SAR).
The focus of this guide is the synthesis of substituted salicylaldehydes, exemplified by "Methyl 5-Formyl-2-hydroxybenzoate," a key building block in medicinal chemistry. This guide provides a comparative analysis of various classical and modern formylation methods, offering insights into their mechanisms, substrate scope, and practical application. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The Target Molecule: this compound
This compound is a derivative of salicylic acid and serves as a valuable intermediate in the synthesis of various biologically active compounds. Its synthesis involves the formylation of methyl 2-hydroxybenzoate (methyl salicylate), presenting a classic case study in the regioselectivity of electrophilic aromatic substitution on a substituted phenol ether.
Comparative Analysis of Key Formylation Methodologies
The selection of a formylating agent and method is a critical decision dictated by the substrate's electronic and steric properties, desired regioselectivity, and tolerance of other functional groups.[2] Below, we compare several prominent methods for the formylation of phenols.
Data Presentation: Performance of Formylating Agents on Phenolic Substrates
| Method/Reagent | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | Biphasic (H₂O/Organic) | ~60-70 | 3-5 | Moderate | Primarily ortho |
| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acid | Acetic Acid, TFA, etc. | 150-165 | 0.3-3 | 18-41 | Primarily ortho |
| Gattermann | Phenol | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Ether or Benzene | Room Temp | - | Moderate to Good | para favored |
| Vilsmeier-Haack | Phenol Derivatives | DMF, POCl₃ | DMF or Halogenated Hydrocarbon | 0-100 | 2.5-6.5 | 77-95+ | para favored |
| MgCl₂/Paraformaldehyde | Phenols | MgCl₂, Paraformaldehyde, Et₃N | THF or Acetonitrile | Reflux (~65-80) | 2-4 | High (often >80) | Exclusively ortho |
In-Depth Analysis of Formylation Reactions
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] It typically employs chloroform and a strong base, such as sodium hydroxide, to generate dichlorocarbene (:CCl₂) in situ.[4][5] This highly electrophilic species is then attacked by the electron-rich phenoxide ion.
Mechanism & Rationale:
The reaction proceeds via an electrophilic aromatic substitution pathway. The phenoxide, formed by deprotonation of the phenol, is a highly activated nucleophile. The negative charge is delocalized onto the aromatic ring, particularly at the ortho and para positions. The interaction between the phenoxide and the dichlorocarbene leads to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde.[3] The preference for ortho substitution is often attributed to the coordination of the sodium cation between the phenoxide oxygen and the incoming dichlorocarbene.[6]
Experimental Workflow: Reimer-Tiemann Reaction
Caption: General workflow for the Reimer-Tiemann formylation of a phenol.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic or trifluoroacetic acid.[7] It is particularly effective for the ortho-formylation of electron-rich phenols.
Mechanism & Rationale:
The reaction mechanism is thought to involve the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion species.[7] This electrophile then attacks the activated aromatic ring of the phenol. Subsequent hydrolysis of the resulting benzylamine-type intermediate yields the final aldehyde product. The ortho-selectivity is believed to be directed by a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile.[8]
Reaction Mechanism: Duff Reaction
Caption: Simplified mechanism of the Duff reaction.
The Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][9] A significant modification of this reaction, which avoids the use of highly toxic HCN gas, employs zinc cyanide (Zn(CN)₂) and HCl.[9]
Mechanism & Rationale:
The reaction proceeds through the in-situ formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. The Lewis acid activates this species, which is then attacked by the aromatic substrate. The resulting iminium salt is subsequently hydrolyzed to the aldehyde. For phenols, the Gattermann reaction often favors para-substitution. The related Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not applicable to phenolic substrates.[10]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. It employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the "Vilsmeier reagent".[11][12]
Mechanism & Rationale:
The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile.[11] This allows for the formylation of a wide range of activated substrates. The reaction involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt to the aldehyde. For phenols, formylation typically occurs at the para position due to steric hindrance at the ortho positions.
Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl/Hansen-Skattebøl Method)
A highly efficient and regioselective method for the ortho-formylation of phenols involves the use of a magnesium salt, such as magnesium chloride, in the presence of a base like triethylamine, and paraformaldehyde as the formyl source.[13][14][15]
Mechanism & Rationale:
This method is believed to proceed through the formation of a magnesium phenoxide. The magnesium ion then acts as a template, coordinating with both the phenoxide and formaldehyde, thereby directing the electrophilic attack of formaldehyde exclusively to the ortho position.[16] This chelation control results in excellent yields and high ortho-selectivity, making it a superior choice for many applications. This method has been successfully used to prepare methyl 3-formyl-4-hydroxybenzoate in good yield.[14]
Reaction Mechanism: Mg-Mediated Formylation
Caption: Proposed mechanism for Mg-mediated ortho-formylation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol describes the synthesis of the target molecule from 5-formylsalicylic acid.[17]
Materials:
-
5-Formyl-2-hydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Suspend 5-formyl-2-hydroxybenzoic acid (0.134 mol) in methanol.
-
Add concentrated sulfuric acid (1 mL) dropwise over approximately 5 minutes.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, concentrate the mixture by rotary evaporation.
-
Dissolve the crude product in ethyl acetate and filter to remove any insoluble impurities.
-
The filtrate contains the desired this compound. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for Mg-Mediated ortho-Formylation of a Phenol[13][14]
This protocol is a general method that provides high yields of ortho-formylated phenols.
Materials:
-
Phenolic substrate (e.g., 2-bromophenol)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde (dried)
-
Triethylamine (Et₃N, distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ (100 mmol) and solid paraformaldehyde (150 mmol).
-
Add dry THF (250 mL) via syringe.
-
Add triethylamine (100 mmol) dropwise via syringe and stir the mixture for 10 minutes.
-
Add the phenolic substrate (50 mmol) dropwise via syringe.
-
Heat the reaction mixture to a gentle reflux (bath temperature ~75°C) for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by recrystallization or column chromatography.
Conclusion
The synthesis of substituted salicylaldehydes, such as this compound, is a critical task in synthetic chemistry. While classical methods like the Reimer-Tiemann and Duff reactions are valuable tools for ortho-formylation, they often suffer from moderate yields and harsh reaction conditions. The Vilsmeier-Haack and Gattermann reactions are more suited for para-formylation of phenols. For high-yield, exclusively ortho-selective formylation of phenols, the magnesium-mediated method using MgCl₂ and paraformaldehyde represents a significant advancement in terms of efficiency and regioselectivity. The choice of the optimal formylation strategy will ultimately depend on the specific substrate, desired regioselectivity, and the scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. The Gatterman Aromatic Formylation [designer-drug.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann Reaction [unacademy.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. synarchive.com [synarchive.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 5-Formyl-2-hydroxybenzoate Derivatives
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is paramount. An intermediate, such as Methyl 5-Formyl-2-hydroxybenzoate, is not merely a stepping stone but a foundational block upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The presence of impurities, even in trace amounts, can have cascading effects, potentially leading to unwanted side reactions, reduced yield, and, most critically, adverse toxicological profiles in the final drug product.[1] Therefore, a robust, multi-faceted approach to validating the purity of such intermediates is not just a regulatory requirement but a scientific necessity.[2][3]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of this compound and its derivatives. We will move beyond rote protocols to explore the causality behind our experimental choices, ensuring a self-validating and scientifically sound workflow.
Context: Synthesis and the Genesis of Impurities
To effectively validate purity, one must first anticipate the potential impurities. A common synthesis for this compound involves the acid-catalyzed esterification of 5-Formyl-2-hydroxybenzoic acid with methanol.[4]
-
Reaction: 5-Formyl-2-hydroxybenzoic acid + Methanol (in the presence of H₂SO₄) → this compound + Water
From this, a profile of potential impurities can be predicted:
-
Unreacted Starting Materials: Residual 5-Formyl-2-hydroxybenzoic acid.
-
Reagents/Catalysts: Traces of sulfuric acid or other catalysts.
-
Solvents: Residual methanol or other solvents used during workup and purification.
-
By-products: Products from potential side reactions, such as the formation of dimers or products of over-oxidation.
Our validation strategy must be designed to detect, identify, and quantify these specific entities.
Part 1: The Foundational Purification Step - Strategic Recrystallization
Before quantitative analysis, the crude product must be purified. Recrystallization is the most powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities.[5][6]
The Principle of Exclusion
The core principle is that the solubility of most solids increases with temperature.[6] An impure compound is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The growing crystal lattice is a highly ordered structure that tends to exclude foreign molecules (impurities), leaving them behind in the cooled solvent (mother liquor).[5][7]
Experimental Protocol: Recrystallization
-
Solvent Selection (The Critical First Step):
-
Causality: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[5][8] This differential solubility is the engine of purification. The solvent's boiling point should also be lower than the melting point of the compound to prevent "oiling out."[8] For this compound, a polar compound, solvent systems like ethanol/water or isopropanol are excellent candidates to test.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves.
-
Expert Insight: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the recovery yield as more of your product will remain dissolved even after cooling.[7]
-
-
Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask.
-
Causality: This step must be done quickly and with heated glassware to prevent premature crystallization of the product in the funnel.
-
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation.[5]
-
Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[8]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.
-
Causality: The solvent must be cold to prevent the re-dissolving of your purified crystals.[8]
-
-
Drying: Dry the crystals thoroughly to remove residual solvent, which would otherwise register as an impurity in subsequent analyses. This can be done by air drying or in a vacuum oven.
Part 2: The Analytical Triad for Purity Validation
No single technique can provide a complete picture of a compound's purity. A robust validation relies on an orthogonal triad of methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural identity, and Mass Spectrometry (MS) for molecular weight confirmation.
A. High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of pharmaceutical compounds by separating the main component from its impurities.[1][10][11] The area of the peak in the resulting chromatogram is directly proportional to the concentration of the corresponding component.
Caption: Workflow for HPLC-based purity determination.
-
System Preparation:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Causality: C18 columns are versatile and effective for separating moderately polar organic molecules like our target compound from both more polar and less polar impurities.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: Formic acid is used to acidify the mobile phase. This suppresses the ionization of the phenolic hydroxyl and any carboxylic acid impurities, leading to sharper peaks and better, more reproducible retention times.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be 10% B to 90% B over 20 minutes.
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution (e.g., 10 µL).
-
Run the gradient method and record the chromatogram.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound.
-
Integrate the area of all peaks detected.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness: For regulatory filings, this method must be fully validated for parameters like specificity, linearity, accuracy, and precision according to ICH guidelines.[12][13]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
While HPLC quantifies purity, it provides little structural information. NMR spectroscopy is an unparalleled tool for confirming the chemical structure of the main component and identifying any structurally related impurities.
Caption: Simplified principle of NMR spectroscopy.
For this compound (in CDCl₃), we expect the following signals:
-
~11.0 ppm (singlet, 1H): The phenolic hydroxyl (-OH) proton. Its chemical shift is variable and the peak can be broad.
-
~9.9 ppm (singlet, 1H): The aldehyde (-CHO) proton.
-
~8.2-7.0 ppm (multiplets, 3H): The three aromatic protons on the benzene ring. Their specific shifts and coupling patterns confirm the substitution pattern.
-
~3.9 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃) group.[14][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
Chemical Shift: Confirm that the signals appear at the expected chemical shifts.
-
Integration: Verify that the relative areas under the peaks correspond to the number of protons (e.g., 1:1:3:3 for the functional group protons).
-
Coupling: Analyze the splitting patterns of the aromatic protons to confirm the 1,2,4-substitution pattern.
-
Impurity Detection: Look for small, unidentifiable peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels. For example, a peak integrating to 0.01 relative to a 1H signal of the main compound suggests an impurity level of ~1%.
-
C. Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation that the synthesized product is indeed the target molecule. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks.[11][16]
-
Method: Use the same HPLC method developed previously, but direct the eluent from the column into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Run in both positive and negative ion modes. For this molecule, positive mode should show the protonated molecule [M+H]⁺, and negative mode should show the deprotonated molecule [M-H]⁻.
-
Data Interpretation:
-
Molecular Weight: The exact mass of this compound (C₉H₈O₄) is 180.0423 g/mol . The mass spectrometer should detect an ion at m/z 181.0496 in positive mode ([M+H]⁺) and 179.0351 in negative mode ([M-H]⁻).
-
Impurity Identification: Any other peaks in the HPLC chromatogram can be analyzed by the mass spectrometer. The m/z value of an impurity provides a crucial clue to its identity, helping to determine if it's a starting material, a by-product, or a degradation product. For instance, detecting a peak with an m/z corresponding to 5-Formyl-2-hydroxybenzoic acid would confirm its presence as an impurity.
-
Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, providing a fragmentation pattern that serves as a structural fingerprint, further confirming the identity of the molecule and its impurities.[17][18][19]
-
Comparative Guide to Validation Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Function | Quantitative Purity & Impurity Profiling[20] | Structural Elucidation & Identification[21] | Molecular Weight Confirmation & Impurity ID[1] |
| Quantitative? | Yes (Excellent) | Semi-quantitative (by integration); Quantitative (with qNMR) | No (poorly quantitative without specific standards) |
| Specificity | High (separates isomers) | Very High (unique fingerprint for each structure) | Very High (provides exact mass) |
| Sensitivity | High (ppm to ppb levels) | Moderate (requires mg of sample) | Very High (ppb to ppt levels) |
| Structural Info | None | Excellent (provides full connectivity) | Good (provides molecular formula and fragmentation) |
| Throughput | High | Low to Moderate | High (when coupled with LC) |
Conclusion: An Integrated Strategy for Unimpeachable Purity
Validating the purity of a critical pharmaceutical intermediate like this compound is a process of building a comprehensive, evidence-based argument. It begins with an effective purification method, like recrystallization , to produce a high-quality solid. This is followed by a triad of orthogonal analytical techniques.
-
HPLC serves as the primary tool for quantification , establishing the purity value (e.g., >99.5%) and detecting all separable impurities.
-
¹H NMR acts as the definitive identity check , confirming that the primary component has the correct chemical structure.
-
LC-MS provides unequivocal molecular weight confirmation and is the most powerful tool for identifying the structures of the unknown impurities detected by HPLC.
By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of their intermediates, building a solid foundation for the development of safe and effective medicines. This rigorous, self-validating approach satisfies scientific curiosity and meets the stringent demands of global regulatory agencies.[22]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. This compound | 41489-76-3 [chemicalbook.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. fda.gov [fda.gov]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. rsc.org [rsc.org]
- 16. Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise’s salt derivative with peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 22. Validation of quality control analytical methods – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
A Comparative Analysis of the Biological Activities of Methyl 5-Formyl-2-hydroxybenzoate Derivatives
In the landscape of medicinal chemistry, the salicylaldehyde scaffold has long been a focal point for the development of novel therapeutic agents. A particularly intriguing starting material, Methyl 5-Formyl-2-hydroxybenzoate, offers a unique chemical architecture for the synthesis of a diverse array of derivatives. The presence of a reactive aldehyde group, a phenolic hydroxyl group, and a methyl ester provides multiple points for chemical modification, leading to compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of Schiff base and hydrazone derivatives of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While direct comparative studies on a broad series of this compound derivatives are limited in publicly accessible literature, extensive research on the closely related salicylaldehyde derivatives provides a strong predictive framework for their biological potential. The insights gleaned from these analogous compounds are invaluable for guiding future research and drug discovery efforts.
The Synthetic Versatility of this compound
The strategic placement of functional groups on the this compound molecule makes it an ideal precursor for the synthesis of various derivatives, primarily through reactions at the formyl (-CHO) group. The most common and effective derivatizations involve the condensation with primary amines to form Schiff bases and with hydrazides to yield hydrazones.
General Synthesis of Schiff Base and Hydrazone Derivatives
The synthesis of these derivatives is typically a straightforward one-pot reaction. The general workflow involves the condensation of this compound with an appropriate amine or hydrazide in a suitable solvent, often with catalytic amounts of acid.
Caption: General workflow for the synthesis of Schiff base and hydrazone derivatives.
Comparative Biological Activities
The derivatization of the formyl group into an azomethine (-CH=N-) or hydrazone (-CH=N-NH-CO-) linkage introduces new pharmacophores that can significantly modulate the biological activity of the parent molecule. The following sections compare the antimicrobial, anticancer, and antioxidant activities of these derivatives, drawing upon data from analogous salicylaldehyde derivatives.
Antimicrobial Activity
Schiff bases and hydrazones derived from salicylaldehydes have demonstrated significant potential as antimicrobial agents. The imine group is crucial for their activity, which is often attributed to the ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins.[1][2]
A study on Schiff bases derived from 5-chloro-salicylaldehyde revealed that the nature of the substituent on the imine nitrogen plays a critical role in determining the antimicrobial potency.[2] For instance, the introduction of a 4-fluorobenzyl group resulted in a compound with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Table 1: Comparative Antimicrobial Activity of Salicylaldehyde Schiff Base Derivatives (Analogous to this compound Derivatives)
| Compound ID | R-Group on Imine | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| SB-1 | Benzyl | >100 | 50 | 50 | >100 | [2] |
| SB-2 | 4-Fluorobenzyl | 45.2 | 1.6 | 3.4 | 47.5 | [2] |
| SB-3 | 4-Chlorobenzyl | 50 | 6.25 | 6.25 | 50 | [2] |
| SB-4 | 4-Methylbenzyl | 50 | 12.5 | 12.5 | 100 | [2] |
Data is for 5-chloro-salicylaldehyde derivatives, presented here as a predictive model for the activity of this compound derivatives.
Anticancer Activity
The hydrazone moiety has been identified as a key pharmacophore in a multitude of anticancer agents. Hydrazones derived from salicylaldehyde have shown promising cytotoxic activity against various cancer cell lines.[3][4][5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[6][7]
Research on salicylaldehyde benzoylhydrazones has highlighted the significant impact of substituents on the benzoyl ring on their anticancer efficacy.[3][8] For example, the introduction of methoxy groups has been shown to enhance the cytotoxic activity against leukemia and breast cancer cell lines.[3][6][8]
Table 2: Comparative Anticancer Activity of Salicylaldehyde Hydrazone Derivatives (Analogous to this compound Derivatives)
| Compound ID | R-Group on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |
| HZ-1 | Phenyl | HL-60 (Leukemia) | 2.5 | [3] |
| HZ-2 | 4-Methoxyphenyl | HL-60 (Leukemia) | 0.8 | [3] |
| HZ-3 | 3,4-Dimethoxyphenyl | HL-60 (Leukemia) | 0.5 | [3] |
| HZ-4 | 4-Chlorophenyl | K-562 (Leukemia) | 3.2 | [4] |
| HZ-5 | 4-Nitrophenyl | MCF-7 (Breast Cancer) | 1.5 | [6] |
Data is for salicylaldehyde derivatives, presented here as a predictive model for the activity of this compound derivatives.
A proposed mechanism for the anticancer activity of these hydrazone derivatives involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway inhibited by hydrazone derivatives.
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives is a key contributor to their antioxidant properties. These compounds can act as free radical scavengers by donating a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS). The formation of a Schiff base or hydrazone can modulate this activity.[9][10]
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to decolorize the purple DPPH radical is measured spectrophotometrically, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Table 3: Comparative Antioxidant Activity of Phenolic Schiff Base Derivatives (Analogous to this compound Derivatives)
| Compound ID | R-Group on Imine | DPPH Scavenging IC50 (µg/mL) | Reference |
| SB-A | 4-Hydroxyphenyl | 12.16 | [10] |
| SB-B | 2,4-Dihydroxyphenyl | 13.86 | [10] |
| SB-C | 4-Nitrophenyl | 87.72 | [10] |
| Ascorbic Acid (Standard) | - | 10.04 | [10] |
Data is for phenolic Schiff bases, presented here as a predictive model for the activity of this compound derivatives.
The data suggests that the presence of additional electron-donating groups (like hydroxyl groups) on the aromatic ring of the amine moiety enhances the antioxidant activity, while electron-withdrawing groups (like the nitro group) can decrease it.[9]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions. The final inoculum in each well should be approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of Solutions:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.
-
Standard Solution: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the control, add 100 µL of methanol to the DPPH solution.
-
For the blank, add 200 µL of methanol to a well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound or standard to determine the IC50 value.
-
Conclusion
The derivatives of this compound, particularly Schiff bases and hydrazones, represent a promising class of compounds with diverse and potent biological activities. By leveraging the synthetic accessibility of the parent molecule, researchers can generate extensive libraries of derivatives for screening against various therapeutic targets. The comparative data from analogous salicylaldehyde derivatives strongly suggests that strategic modifications to the imine or hydrazone moieties can lead to the development of highly active antimicrobial, anticancer, and antioxidant agents. The detailed experimental protocols provided in this guide will enable researchers to reliably evaluate the biological potential of their novel compounds, thereby accelerating the drug discovery and development process. Further investigation into the structure-activity relationships of these derivatives will undoubtedly unveil new lead compounds for the treatment of a range of diseases.
References
- 1. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Strategic Guide to the Application of Methyl 5-Formyl-2-hydroxybenzoate in Multi-Component Reactions
Introduction: The Imperative for Efficiency in Synthesis
In the landscape of modern drug discovery and synthetic chemistry, the pursuit of efficiency is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a pinnacle of synthetic efficiency, atom economy, and sustainable chemistry.[1] These one-pot transformations accelerate the discovery of novel molecular architectures by enabling rapid access to diverse chemical libraries.[1]
Within the vast arsenal of starting materials for MCRs, salicylaldehyde derivatives are a privileged class. Their bifunctional nature, containing both a reactive aldehyde and a phenolic hydroxyl group, allows for the construction of a wide array of heterocyclic scaffolds, particularly oxygen-containing heterocycles like benzopyrans.[2][3][4] This guide provides an in-depth assessment of a specific, highly functionalized member of this class: Methyl 5-Formyl-2-hydroxybenzoate . We will objectively analyze its performance, compare it with viable alternatives, and provide the experimental foundation necessary for its strategic deployment in your research.
Molecular Profile: Deconstructing the Reactivity of this compound
The utility of this compound (also known as methyl 5-formylsalicylate) stems from the orchestrated reactivity of its three key functional groups. Understanding the role of each is crucial to predicting its behavior in complex reaction environments.
-
The Formyl Group (-CHO): As the primary electrophilic center, the aldehyde is the workhorse of the molecule. It readily undergoes condensation with nucleophiles like amines to form imine intermediates, a key step in reactions like the Ugi and Strecker syntheses, or reacts with activated methylene compounds in Knoevenagel-type condensations.[5]
-
The Phenolic Hydroxyl Group (-OH): This group is far from a passive spectator. Its acidity can influence catalysis, and it can act as a potent internal nucleophile, particularly in cyclization steps.[6] Furthermore, in the presence of an aldehyde, it facilitates the in-situ formation of highly reactive ortho-quinone methide (oQM) intermediates, which are central to certain annulation strategies.[7][8]
-
The Methyl Ester Group (-COOCH₃): Positioned para to the formyl group, the ester acts as a moderate electron-withdrawing group. This electronic influence enhances the electrophilicity of the aldehyde, often accelerating the initial condensation step.[9] Critically, it also serves as a synthetic handle for post-MCR modifications, allowing for hydrolysis to the carboxylic acid or amidation to introduce further diversity.[10]
Comparative Analysis in Key Multi-Component Reactions
The true measure of a reagent's efficiency is its performance relative to alternatives. Here, we compare this compound against unsubstituted salicylaldehyde and derivatives bearing different electronic signatures in two common MCR manifolds.
Synthesis of Benzopyran Scaffolds (Pseudo-MCR)
The reaction of salicylaldehydes with 1,3-dicarbonyl compounds (e.g., dimedone, cyclohexane-1,3-dione) is a robust method for creating the benzopyran core. This transformation proceeds via a domino Knoevenagel condensation/intramolecular Michael addition sequence.
Experimental Data Summary:
The data from various studies consistently show that salicylaldehydes bearing electron-withdrawing groups (EWGs) perform exceptionally well in this reaction, often leading to higher yields in shorter reaction times compared to those with electron-donating groups (EDGs).[3][4]
| Aldehyde Component | Substituent Nature | Typical Yield (%) | Typical Reaction Time (h) | Rationale for Performance |
| Salicylaldehyde | Unsubstituted (Reference) | 80-88% | 3-5 | Baseline reactivity. |
| This compound | Electron-Withdrawing (EWG) | 90-98% | 1-3 | The ester group enhances aldehyde electrophilicity, accelerating the initial Knoevenagel condensation. |
| 5-Nitro-salicylaldehyde | Strong EWG | 92-96% | 1-2.5 | Strong activation of the aldehyde leads to very fast reaction rates. |
| 5-Bromo-salicylaldehyde | Weak EWG / Inductive | 88-95% | 2-4 | Good performance, typical of halogenated derivatives. |
| 5-Methoxy-salicylaldehyde | Electron-Donating (EDG) | 75-85% | 4-6 | The methoxy group slightly deactivates the aldehyde, slowing the initial condensation step. |
Isocyanide-Based MCRs: The Passerini Reaction
The Passerini three-component reaction (P-3CR) classically combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[11][12] The Ugi reaction is a related four-component variant that also includes a primary amine.[13][14] Here, the role of the phenolic hydroxyl group becomes a critical, and potentially problematic, factor.
Causality of Experimental Observations:
Recent studies have revealed a crucial mechanistic insight: the free phenolic hydroxyl of salicylaldehyde can intercept a key intermediate in the Passerini reaction.[6] Instead of the external carboxylic acid adding to the nitrilium intermediate, the internal hydroxyl group adds, leading to the formation of a two-component α-hydroxy amide instead of the expected three-component α-acyloxy amide. This fundamentally alters the reaction's outcome.
To achieve the desired three-component product, the hydroxyl group must be protected. This comparison highlights a strategic choice a researcher must make.
| Aldehyde Component | OH Status | Expected Product | Actual Product | Rationale & Strategic Implication |
| This compound | Free | 3-Component α-Acyloxy Amide | 2-Component α-Hydroxy Amide | The internal -OH outcompetes the external carboxylic acid, truncating the reaction. Useful if the α-hydroxy amide is the target.[6] |
| Methyl 5-Formyl-2-methoxy benzoate | Protected (as -OCH₃) | 3-Component α-Acyloxy Amide | 3-Component α-Acyloxy Amide | Protection prevents internal competition, allowing the standard Passerini mechanism to proceed, yielding the desired product.[15][16] |
Mechanistic Deep Dive & Visualization
To fully appreciate the efficiency of this compound, we must understand the reaction mechanism. The following workflow and mechanism are for the highly successful synthesis of benzopyrans.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Methyl 5-Formyl-2-hydroxybenzoate and Its Analogs: A Comparative Study of Reactivity
Introduction
Methyl 5-formyl-2-hydroxybenzoate, a substituted salicylaldehyde derivative, serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. Its trifunctional nature—possessing a phenolic hydroxyl, a methyl ester, and an aromatic aldehyde—offers multiple sites for chemical modification. However, the reactivity of each functional group is intricately modulated by the electronic interplay between them. This guide provides an in-depth comparison of the reactivity of this compound with its key analogs, offering field-proven insights and experimental data for researchers, scientists, and professionals in drug development. Understanding these nuanced differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.
The core structure contains a hydroxyl group, which is an activating ortho-, para- director, and two meta-directing groups (formyl and methyl ester). This arrangement creates a unique electronic environment that dictates the molecule's chemical behavior. This guide will dissect the reactivity of the aldehyde and phenolic moieties, comparing the parent molecule to analogs where these groups are altered.
Defining the Analogs for Comparison
To provide a structured comparison, we will focus on three representative analogs that highlight the key reactivity differences arising from modifications at the hydroxyl and formyl positions:
-
This compound (Parent Compound, 1): The baseline for our comparison.
-
Methyl 5-Formyl-2-methoxybenzoate (O-Methylated Analog, 2): An analog where the acidic phenolic proton is replaced by a methyl group, converting the strongly activating hydroxyl group into a less activating methoxy group. This modification is crucial for evaluating the role of the hydroxyl group in both aromatic and aldehyde reactivity.
-
Methyl 2-hydroxy-5-(hydroxymethyl)benzoate (Reduced Formyl Analog, 3): An analog where the formyl group has been selectively reduced to a hydroxymethyl group, changing its electronic influence from strongly deactivating to weakly activating.
-
5-Formyl-2-hydroxybenzoic Acid (Hydrolyzed Ester Analog, 4): An analog where the methyl ester is hydrolyzed to a carboxylic acid, further increasing the electron-withdrawing nature of the para-substituent relative to the aldehyde.
I. Synthesis of this compound and a Key Analog
The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. The choice of formylation method is critical as it dictates yield and regioselectivity. The Reimer-Tiemann and Duff reactions are classical methods for the ortho-formylation of phenols.[1][2]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile.[3] While classic for phenol, its application to substituted phenols like methyl salicylate can lead to a mixture of isomers and sometimes lower yields due to the deactivating nature of the ester group. The reaction is typically exothermic and requires careful temperature control.[1]
The Duff Reaction
The Duff reaction employs hexamine in an acidic medium (often with glycerol and boric acid) to install the formyl group, primarily at the ortho position to the hydroxyl group.[2] This method avoids harsh bases but is known for often producing modest yields.[4] For substrates like methyl salicylate, the formylation occurs para to the hydroxyl group (and meta to the ester), yielding the desired this compound.
Synthesis of O-Methylated Analog (2)
The synthesis of Methyl 5-formyl-2-methoxybenzoate typically involves a two-step process: first, the O-methylation of a salicylic acid derivative, followed by formylation. A patented method describes the methylation of salicylic acid using dimethyl sulfate, followed by formylation of the resulting methyl 2-methoxybenzoate with urotropine (hexamine) and methanesulfonic acid, achieving a high yield of 94%.[5]
II. Comparative Reactivity of the Aldehyde Group
The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. This electrophilicity is directly influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it.[6]
A. Nucleophilic Addition & Condensation Reactions
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium ylide, is highly sensitive to the electrophilicity of the carbonyl carbon.[7] Electron-poor aromatic aldehydes react faster than electron-rich ones.[8]
-
Parent Compound (1) & Analog 4: The formyl group is activated by the electron-withdrawing nature of the ester and, even more so, the carboxylic acid group (in 4). The hydroxyl group, an EDG, slightly counteracts this activation through resonance.
-
O-Methylated Analog (2): The methoxy group is also an EDG, similar to the hydroxyl group, leading to comparable reactivity to the parent compound in this context.
-
Reduced Formyl Analog (3): This compound lacks the aldehyde and thus does not undergo the Wittig reaction at this position.
The general trend for Wittig reaction rates is: 4 > 1 ≈ 2 .
Knoevenagel Condensation
This condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[9] Like the Wittig reaction, it is facilitated by an electrophilic carbonyl center. The reaction proceeds via nucleophilic addition followed by dehydration.[10]
-
Parent Compound (1) & Analog 4: These will be the most reactive due to the presence of strong EWGs.
-
O-Methylated Analog (2): Reactivity will be similar to the parent compound.
-
Reduced Formyl Analog (3): Not applicable.
The expected reactivity trend mirrors that of the Wittig reaction: 4 > 1 ≈ 2 .
Reductive Amination
Reductive amination converts a carbonyl group to an amine via an intermediate imine, which is then reduced.[11] The initial step, imine formation, is a nucleophilic addition of an amine to the carbonyl. Therefore, the reactivity follows the same electronic principles. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they selectively reduce the imine in the presence of the aldehyde.[12]
-
Parent Compound (1) & Analogs 2, 4: All are good substrates for reductive amination. The rate of imine formation will be enhanced by the EWGs.
-
Reduced Formyl Analog (3): Not applicable.
The reactivity trend for the initial imine formation is: 4 > 1 ≈ 2 .
B. Oxidation to Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid. The choice of oxidant is crucial to avoid side reactions, particularly oxidation of the electron-rich phenolic ring.
-
Parent Compound (1): The electron-rich nature of the phenol ring makes it susceptible to oxidation. Mild, chemoselective methods are required.
-
O-Methylated Analog (2): The methoxy group is less activating than the hydroxyl group, making the ring slightly less prone to oxidation and potentially allowing for harsher oxidation conditions for the aldehyde.
-
Reduced Formyl Analog (3): The primary alcohol can be oxidized back to the aldehyde or further to the carboxylic acid, depending on the reagent used.
-
Hydrolyzed Ester Analog (4): The presence of two EWGs (formyl and carboxyl) deactivates the ring towards oxidative degradation, making the selective oxidation of the aldehyde group more straightforward.
The ease of selective aldehyde oxidation without ring degradation generally follows the trend: 4 > 2 > 1 .
Workflow and Reactivity Logic
The following diagrams illustrate the general reactivity pathways and the logic behind the substituent effects.
Caption: General reactivity sites on the parent compound.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. purechemistry.org [purechemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 5-Formyl-2-hydroxybenzoate Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of aromatic compounds, the accurate analysis of reaction mixtures is paramount. Methyl 5-formyl-2-hydroxybenzoate, a key intermediate in various synthetic pathways, presents a unique analytical challenge due to its combination of functional groups: a phenolic hydroxyl, a methyl ester, and an aldehyde. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound and its associated reaction impurities. We will delve into the causality behind experimental choices, present detailed starting protocols, and offer data-driven insights to help you select the most appropriate technique for your analytical needs.
The Analytical Challenge: Understanding this compound
The molecular structure of this compound dictates the analytical approach. The presence of the polar phenolic hydroxyl group makes the molecule non-volatile and susceptible to thermal degradation, posing a significant hurdle for direct GC analysis. Conversely, its aromatic nature and UV-active functional groups make it an ideal candidate for HPLC with UV detection. A typical reaction mixture may contain the starting materials (e.g., methyl salicylate), the desired product, and various by-products such as isomers (e.g., methyl 3-formyl-2-hydroxybenzoate), over- or under-formylated species, and degradation products. An effective analytical method must be able to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Aromatic Analysis
HPLC is a powerful and versatile technique for separating, identifying, and quantifying non-volatile and thermally unstable compounds.[1] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase is used with a polar mobile phase.
Principle of Separation
In RP-HPLC, the separation is based on the differential partitioning of the analytes between the non-polar stationary phase (typically C18-bonded silica) and the polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The acidity of the phenolic hydroxyl group can be suppressed by acidifying the mobile phase, leading to better peak shape and retention.
Experimental Protocol: RP-HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound reaction mixtures.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a diluent of Acetonitrile:Water (50:50, v/v). This creates a stock solution of ~1 mg/mL.
-
Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of ~100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm. A PDA detector is recommended to assess peak purity and identify co-eluting impurities.[2]
Expertise & Experience: Causality in HPLC Method Design
-
C18 Column: The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its impurities.[2]
-
Acidified Mobile Phase: The addition of 0.1% acetic acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group.[2] This is crucial for achieving symmetrical peak shapes and reproducible retention times.
-
Gradient Elution: A gradient is employed to effectively separate compounds with a range of polarities that are expected in a reaction mixture, from polar starting materials to less polar by-products, within a reasonable analysis time.
-
UV Detection at 254 nm: The aromatic ring and conjugated systems in this compound and related impurities provide strong UV absorbance at this wavelength, ensuring good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative with a Caveat
GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry.[3] It is the gold standard for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar, non-volatile compounds like this compound is problematic. The solution lies in derivatization .
The Imperative of Derivatization
Derivatization is a chemical modification process that converts polar, non-volatile analytes into less polar and more volatile derivatives.[4] For compounds with active hydrogens, such as the phenolic hydroxyl group in our analyte, silylation is a common and effective strategy.[5] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces polarity, increases volatility, and improves thermal stability.[6]
Experimental Protocol: GC-MS with Silylation
This protocol outlines a starting method for the GC-MS analysis of a derivatized reaction mixture.
1. Derivatization (Silylation):
-
Evaporate a known amount of the reaction mixture sample to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]
-
Add 100 µL of a non-polar solvent like pyridine or acetonitrile to aid dissolution.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
Expertise & Experience: Causality in GC-MS Method Design
-
BSTFA + TMCS: This is a powerful silylating agent combination. BSTFA effectively derivatizes the phenolic hydroxyl group, while the TMCS catalyst helps to drive the reaction to completion, especially for any sterically hindered groups.[6]
-
DB-5ms Column: This is a versatile, low-bleed column with a 5% phenyl-arylene phase, making it suitable for the separation of a wide range of semi-volatile aromatic compounds.[2]
-
Temperature Program: The temperature ramp is designed to separate the derivatized components based on their boiling points, from the more volatile TMS-derivatives of smaller molecules to the less volatile derivatives of larger by-products.
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be used for structural elucidation and comparison with mass spectral libraries for impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control, impurity profiling, or structural elucidation of unknowns.
| Performance Metric | HPLC with UV/DAD Detection | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. Direct analysis is possible.[1] | Requires volatile or semi-volatile compounds. Derivatization is mandatory for this analyte.[3] |
| Sample Preparation | Simple dilution and filtration.[2] | More complex, involving solvent evaporation and a chemical derivatization step.[4] |
| Separation Efficiency | Good to excellent, but generally lower than capillary GC. | Very high, offering superior resolution of closely related isomers. |
| Detection & Identification | Quantitative. DAD provides spectral information for peak purity assessment but limited structural information. | Both quantitative and qualitative. Mass spectra provide rich structural information for definitive identification of unknowns.[3] |
| Sensitivity | Typically in the parts-per-million (ppm) to high parts-per-billion (ppb) range. | Generally higher, often in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Analysis Time | Moderate, typically 15-30 minutes per sample. | Can be faster for volatile compounds, but the overall workflow is longer due to derivatization. |
| Robustness & Throughput | High. Well-suited for routine QC environments. | Moderate. The derivatization step can introduce variability and is less suited for high-throughput screening. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each offering distinct advantages.
-
For routine quality control, purity assessment, and quantification of the main component and known impurities, RP-HPLC with DAD detection is the superior choice. Its simple sample preparation, robustness, and direct analysis capabilities make it ideal for high-throughput environments where speed and reliability are key.
-
For in-depth impurity profiling, structural elucidation of unknown by-products, and high-sensitivity analysis, GC-MS is the more powerful technique. The detailed structural information from mass spectrometry is invaluable for understanding reaction pathways and identifying unexpected products. However, this comes at the cost of a more complex and time-consuming sample preparation procedure.
Ultimately, the two techniques should be viewed as complementary. HPLC can be used for rapid process monitoring and release testing, while GC-MS can be employed for comprehensive characterization during process development and for investigating out-of-spec batches. The optimal analytical strategy will leverage the strengths of both methods to ensure the quality and consistency of your synthetic products.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Benchmarking the performance of "Methyl 5-Formyl-2-hydroxybenzoate" against other synthetic intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and the overall cost-effectiveness of the final active pharmaceutical ingredient (API). Methyl 5-Formyl-2-hydroxybenzoate, a versatile aromatic building block, and its structural analogs are pivotal in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the performance of this compound against key alternative synthetic intermediates, supported by experimental data and protocols to inform your selection process.
Introduction: The Strategic Importance of Substituted Benzoates
Substituted benzoic acids and their esters are fundamental precursors in organic synthesis, prized for their dual reactivity which allows for a wide range of chemical transformations. The presence of formyl and hydroxyl or methoxy groups on the benzene ring, as seen in this compound and its analogs, offers strategic advantages in the synthesis of a diverse array of compounds, from pharmaceuticals to materials science. The interplay of these functional groups dictates the reactivity, stability, and ultimate utility of the intermediate. This guide will focus on a comparative analysis of this compound and three key alternatives:
-
Methyl 5-formyl-2-methoxybenzoate: A methylated analog.
-
Methyl 5-chloro-3-formyl-2-hydroxybenzoate: A chlorinated derivative.
-
Methyl 3-formyl-5-hydroxybenzoate: An isomeric variant.
Performance Benchmarking: A Data-Driven Comparison
The selection of a synthetic intermediate is a multi-faceted decision. The following table summarizes key performance indicators for this compound and its alternatives, based on available literature and patent data.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Key Applications |
| This compound | C₉H₈O₄ | 180.16 | Up to 99%[1] | Organic synthesis, pharmaceutical intermediate[2] |
| Methyl 5-formyl-2-methoxybenzoate | C₁₀H₁₀O₄ | 194.18 | Up to 94%[3] | Intermediate for Eluxadoline, PPAR activators, PTP1B inhibitors[4] |
| Methyl 5-chloro-3-formyl-2-hydroxybenzoate | C₉H₇ClO₄ | 214.60 | Data not readily available | Synthetic intermediate |
| Methyl 3-formyl-5-hydroxybenzoate | C₉H₈O₄ | 180.16 | Data not readily available | Synthetic intermediate |
Analysis of Performance Metrics:
-
Yield: this compound demonstrates an exceptionally high reported yield of up to 99% in at least one documented synthetic protocol[1]. The methoxy analog, Methyl 5-formyl-2-methoxybenzoate, also shows a very high yield of up to 94% in an optimized industrial process, a significant improvement over older methods which had yields below 10%[3]. This highlights the importance of process optimization for achieving high efficiency. Data on the yields for the chloro and isomeric alternatives are not as readily available in the public domain, which may suggest they are less commonly used or that their synthesis is less optimized.
-
Purity: For pharmaceutical applications, high purity is paramount. Both this compound and its methoxy analog are commercially available at purities of 98% or higher[1]. The purity of the final product is intrinsically linked to the chosen synthetic route and purification methods.
-
Reactivity and Stability: The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the formyl and ester groups. The hydroxyl group in this compound can be deprotonated, influencing its nucleophilicity and directing subsequent reactions. In contrast, the methoxy group in its analog is less acidic and can alter the electronic density of the ring in a different manner. The chloro substituent in Methyl 5-chloro-3-formyl-2-hydroxybenzoate is an electron-withdrawing group, which can impact the reactivity of the other functional groups. The stability of these intermediates under various reaction conditions is a critical factor for their successful application in multi-step syntheses.
-
Cost-Effectiveness: The overall cost of a synthetic intermediate is a combination of raw material costs, the efficiency of the synthetic process (yield, reaction time, energy consumption), and purification expenses. While direct price comparisons are subject to market fluctuations, the high-yield syntheses reported for this compound and its methoxy analog suggest a favorable cost profile for large-scale production. The commercial availability of these compounds from various suppliers also contributes to competitive pricing[1][2].
Synthetic Pathways and Experimental Protocols
A deep understanding of the synthetic routes is crucial for selecting the most appropriate intermediate and for optimizing reaction conditions.
Synthesis of this compound
A high-yield synthesis of this compound has been reported via the esterification of 5-Formyl-2-hydroxybenzoic acid.
Workflow for the Synthesis of this compound:
Caption: High-yield synthesis of this compound.
Experimental Protocol:
-
Combine 5-Formyl-2-hydroxybenzoic acid (500 g, 3.0 mol), methanol (50 mL), and concentrated sulfuric acid (200 mL) in a suitable reaction vessel.
-
Stir the mixture under reflux conditions for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain this compound as a colorless oil.
-
The reported yield for this protocol is 99%[1].
Synthesis of Methyl 5-formyl-2-methoxybenzoate
An efficient, high-yield industrial synthesis of Methyl 5-formyl-2-methoxybenzoate has been developed, significantly improving upon previous methods.
Workflow for the Synthesis of Methyl 5-formyl-2-methoxybenzoate:
Caption: Two-step industrial synthesis of Methyl 5-formyl-2-methoxybenzoate.
Experimental Protocol (Adapted from Patent Data):
Step 1: Preparation of Methyl 2-methoxybenzoate
-
Add salicylic acid, potassium carbonate, and acetone to a reaction vessel.
-
Heat the mixture to 50-60 °C and add dimethyl sulfate dropwise.
-
After an initial reaction time, supplement with additional potassium carbonate and dimethyl sulfate and continue the reaction.
-
After completion, evaporate the solvent, add water, filter, and extract the filtrate to obtain Methyl 2-methoxybenzoate.
Step 2: Preparation of Methyl 5-formyl-2-methoxybenzoate
-
Cool a mixture of Methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.
-
Add urotropine and heat the mixture to 90 °C for approximately 16 hours.
-
After cooling, add water and adjust the pH to 6-7 with a sodium hydroxide solution.
-
Filter, wash the filter cake with water, and dry to obtain the final product.
-
This process has a reported yield of up to 94%[3].
Applications in Drug Discovery and Development
The utility of these synthetic intermediates is best understood through their application in the synthesis of biologically active molecules.
-
This compound: This intermediate is a versatile precursor for a variety of organic compounds and is broadly used in pharmaceutical research and development[2]. Its functional groups allow for a range of reactions, including condensations, oxidations, and further substitutions on the aromatic ring.
-
Methyl 5-formyl-2-methoxybenzoate: This analog has found a significant niche as a key intermediate in the synthesis of Eluxadoline , a medication for irritable bowel syndrome with diarrhea (IBS-D)[4][5]. It is also utilized in the development of peroxisome proliferator-activated receptor (PPAR) activators and as a precursor for PTP1B inhibitors, which are targets for metabolic diseases[4].
Safety and Handling Considerations
As with all chemical reagents, proper handling and storage are essential to ensure laboratory safety.
| Intermediate | GHS Hazard Statements | Key Precautionary Statements |
| This compound | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
| Methyl 5-formyl-2-methoxybenzoate | H302 (Harmful if swallowed) | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
| Methyl 5-chloro-3-formyl-2-hydroxybenzoate | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area) |
| Methyl 3-formyl-5-hydroxybenzoate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
General Handling Guidelines:
-
Always work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion and Recommendations
The choice between this compound and its synthetic alternatives is highly dependent on the specific requirements of the target molecule and the overall synthetic strategy.
-
This compound stands out for its straightforward, high-yield synthesis, making it an excellent general-purpose intermediate for a wide range of applications in pharmaceutical research.
-
Methyl 5-formyl-2-methoxybenzoate is the intermediate of choice when the synthetic route specifically requires a methoxy group, as demonstrated by its critical role in the industrial synthesis of Eluxadoline. The availability of a highly optimized, high-yield industrial process makes it a reliable option for large-scale manufacturing.
-
Methyl 5-chloro-3-formyl-2-hydroxybenzoate and Methyl 3-formyl-5-hydroxybenzoate represent valuable, though less commonly documented, alternatives. Their utility will depend on the specific electronic and steric properties required for a particular synthetic transformation. Further process development to optimize their synthesis and fully characterize their performance would be beneficial.
For researchers and drug development professionals, a thorough evaluation of the factors outlined in this guide—yield, purity, reactivity, cost, and safety—will enable an informed and strategic selection of the most suitable synthetic intermediate, ultimately contributing to more efficient and successful drug discovery and development programs.
References
- 1. This compound | 41489-76-3 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 4. Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 [chemicalbook.com]
- 5. Methyl 5-formyl-2-methoxybenzoate | C10H10O4 | CID 10856352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 5-Formyl-2-hydroxybenzoate
As researchers and scientists, our commitment extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Methyl 5-Formyl-2-hydroxybenzoate (CAS 41489-76-3), grounded in established safety principles and regulatory standards.
The procedures outlined here are designed to comply with the foundational requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] However, always remember that these federal regulations are a baseline; your institution's Environmental Health & Safety (EHS) office is the ultimate authority and may have more specific requirements.
Section 1: Hazard Identification and Essential Safety Precautions
Understanding the specific hazards of a chemical is the first step in handling it safely. This compound is an organic solid that, while not classified as acutely toxic, presents tangible risks that necessitate careful handling.[4]
Key Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
May cause respiratory irritation (as a dust).[5]
| Property | Identifier | Source |
| CAS Number | 41489-76-3 | [6] |
| Physical Form | Solid | [4] |
| Signal Word | Warning | |
| GHS Hazard Statements | H302, H315, H319 | |
| GHS Precautionary Statements | P261, P305+P351+P338 |
Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the compound's hazard profile. The use of appropriate barriers is non-negotiable.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is critical to prevent contact with dust particles that can cause serious eye irritation.[5][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. This measure directly mitigates the risk of skin irritation.[7]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: Handle this compound in a well-ventilated area.[5] If there is a risk of generating significant dust, a chemical fume hood should be used to prevent respiratory tract irritation.
Section 2: Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process from the moment it is generated.[8] The following protocol ensures compliance and safety for handling waste this compound and materials contaminated with it.
Step 1: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions in waste containers.[2][9]
-
Classification: This compound should be classified as a non-halogenated solid organic chemical waste .
-
Segregation: Store this waste separately from incompatible materials, particularly strong oxidizing agents and strong bases.[10] Never mix different waste streams without consulting a Safety Data Sheet (SDS) or your EHS department.[9]
Step 2: Container Selection and Labeling
The waste container is the primary means of containment and communication.
-
Container: Use a chemically compatible container in good condition with a secure, leak-proof screw-top cap.[2][9] Do not use containers with snap caps or stoppers that can easily dislodge.
-
Labeling: The container must be labeled clearly at all times.[11] Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 3: Waste Accumulation
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][9]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Procedure: Keep the waste container closed at all times except when adding waste.[8][9] This minimizes the release of vapors and prevents spills.
-
Limits: Be aware of accumulation limits. A laboratory can accumulate up to 55 gallons of a hazardous waste stream in an SAA.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to dispose of this chemical through standard trash or sewer systems.[2][12] Final disposal must be conducted at an approved waste disposal facility.[5][13]
Section 3: Spill Management and Decontamination
Accidents happen, but a prepared response can mitigate the risk.
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For a small, manageable solid spill, laboratory personnel can perform the cleanup. For large spills, evacuate the area and contact your EHS emergency line.
-
Cleanup Protocol:
-
Don the appropriate PPE as described in Section 1.1.
-
Prevent the generation of dust.[14] Gently cover the spill with an absorbent pad if available.
-
Carefully sweep the solid material into a dustpan.[5][13] Do not use a brush that could fling particles into the air. A vacuum cleaner should only be used if it is equipped with a HEPA filter.
-
Place all spilled material and cleanup debris (gloves, wipes, pads) into your designated hazardous waste container for this chemical.[13]
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
-
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a straightforward process when its hazards are understood and protocols are followed diligently. Always prioritize safety, adhere to your institution's specific guidelines, and treat chemical waste management as an integral part of your research. When in doubt, always treat waste as hazardous and consult your Environmental Health & Safety officer.
References
- 1. osha.gov [osha.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 41489-76-3 [chemicalbook.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. acs.org [acs.org]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-Formyl-2-hydroxybenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 5-Formyl-2-hydroxybenzoate (CAS 41489-76-3), a compound often utilized in organic synthesis and pharmaceutical research.[1] This document moves beyond a simple checklist, offering a procedural and logical framework to ensure a comprehensive safety and operational plan.
Hazard Assessment: Understanding the Risks
This compound, also known as Methyl 5-formylsalicylate, presents several key hazards that dictate the required level of personal protection.[2] A thorough understanding of these risks is the foundation of a robust safety protocol. According to safety data sheets, the primary hazards are:
-
Acute Oral Toxicity (Harmful if swallowed) : Ingestion of the compound can lead to adverse health effects.
-
Skin Irritation : Direct contact with the skin is likely to cause irritation.
-
Serious Eye Irritation : The compound can cause significant irritation and potential damage upon contact with the eyes.
These classifications necessitate a multi-faceted approach to PPE, ensuring all potential routes of exposure are adequately addressed.
Core Personal Protective Equipment (PPE) Requirements
Based on the identified hazards, the following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to provide a barrier against the specific risks posed by the chemical.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable. Standard safety glasses provide a minimum level of protection; however, for tasks with a higher risk of splashing, chemical safety goggles are required. For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin Protection
Gloves: To prevent skin irritation, chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves may be necessary. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them promptly and properly to avoid cross-contamination.
Lab Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from accidental spills and contamination. The lab coat should be fully buttoned, with the sleeves rolled down.
Respiratory Protection
While the need for respiratory protection is dependent on the specific procedure and ventilation conditions, a vapor respirator may be required, especially in instances of poor ventilation or when handling the powder form of the compound where dust generation is possible.[3] If a respirator is required, it must be a NIOSH/MSHA or European Standard EN 149 approved model, and the user must be fit-tested and trained in its proper use.[4][5]
PPE Selection Guide for Various Laboratory Scenarios
The level of PPE required can be adjusted based on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory activities involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended, especially if dust is generated |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required with good ventilation |
| Running a Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required with good ventilation |
| Work-up/Extraction | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required with good ventilation |
| Cleaning Glassware | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Procedural Workflow for PPE Usage
A systematic approach to PPE selection and use is critical for ensuring safety. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.
Caption: Decision workflow for PPE selection when handling this compound.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All contaminated PPE and waste material must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[7] Do not dispose of this compound or its containers in the regular trash or down the drain.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
